molecular formula C8H4FNO3 B065496 3-Fluoroisatoic anhydride CAS No. 174463-53-7

3-Fluoroisatoic anhydride

货号: B065496
CAS 编号: 174463-53-7
分子量: 181.12 g/mol
InChI 键: IERJBARKMJORGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoroisatoic anhydride is a strategically fluorinated heterocyclic building block of significant value in medicinal chemistry and drug discovery research. Its primary application lies in the synthesis of diverse quinazolinone and quinazoline-based scaffolds, where it serves as a versatile precursor. The incorporation of a fluorine atom at the 3-position of the isatoic anhydride core introduces electronic and steric influences that can profoundly alter the physicochemical properties, binding affinity, and metabolic stability of the resulting target molecules. Researchers utilize this compound in ring-opening and annulation reactions with nucleophiles, particularly primary amines, to efficiently construct 2-fluoro-anthranilic acid derivatives and subsequently, complex fluorinated heterocycles. These fluorinated compounds are critical for probing structure-activity relationships (SAR), optimizing lead compounds, and developing potential pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom allows for targeted modulation of lipophilicity, bioavailability, and electronic characteristics, making this reagent indispensable for the synthesis of novel, fluorinated bioactive molecules.

属性

IUPAC Name

8-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERJBARKMJORGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441358
Record name 3-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174463-53-7
Record name 3-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride (CAS: 174463-53-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoroisatoic Anhydride (CAS Number: 174463-53-7), a fluorinated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, established synthesis protocols, reactivity, and diverse applications. Particular emphasis is placed on its role as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Safety information, handling procedures, and expected spectroscopic characteristics are also presented to support laboratory applications.

Chemical and Physical Properties

This compound, systematically named 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fused bicyclic compound.[1] Its structure incorporates the reactive isatoic anhydride core with a fluorine atom on the benzene ring, which significantly influences its chemical reactivity and biological interactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 174463-53-7[1]
IUPAC Name 8-fluoro-1H-3,1-benzoxazine-2,4-dione[1]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Density 1.503 g/cm³[3]
Refractive Index 1.561[3]
Purity ≥97%
Canonical SMILES C1=CC2=C(C(=C1)F)NC(=O)OC2=O[1]
InChI Key IERJBARKMJORGI-UHFFFAOYSA-N[1]
Storage Temperature Ambient
Synthesis and Manufacturing

Several synthetic routes to this compound have been established, starting from various fluorinated precursors. The choice of method often depends on the availability of starting materials and desired scale.

Key Synthetic Pathways:
  • From 7-Fluoroindole: A common laboratory-scale synthesis involves the oxidation and rearrangement of 7-fluoroindole.[1] This method typically involves stirring the precursor in a solvent mixture like acetonitrile and water at moderately elevated temperatures.[1]

  • From Fluorinated Isatin Derivatives: An alternative approach is the oxidative ring expansion of a corresponding fluorinated isatin.[1] This transformation is generally achieved using an oxidizing agent such as hydrogen peroxide in a carboxylic acid solvent.[1]

  • From 3-Fluoroanthranilic Acid: Solid-phase synthesis techniques can be employed using 3-fluoroanthranilic acid as the starting material.[1] This route involves converting the aniline moiety to an isocyanate followed by intramolecular cyclization.[1]

G Diagram 1: Synthesis Workflow from 7-Fluoroindole start 7-Fluoroindole (Starting Material) conditions Acetonitrile/Water ~40°C, ~1 hour start->conditions Oxidation/ Rearrangement product This compound (Crude Product) conditions->product purification Extraction & Purification (Ethyl Acetate, Crystallization) product->purification final_product Purified Product purification->final_product G Diagram 2: General Reactivity with Nucleophiles cluster_0 Nucleophilic Attack anhydride This compound (Electrophile) intermediate Tetrahedral Intermediate (Unstable) anhydride->intermediate nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->intermediate Attack at C4 carbonyl product Ring-Opened Product (Fluorinated Anthranilate Derivative) intermediate->product Ring Opening & Proton Transfer G Diagram 3: Application Pathways cluster_properties Core Chemical Properties cluster_applications Key Application Areas center This compound prop1 Electrophilic Anhydride Ring center->prop1 prop2 Fluorine Moiety center->prop2 app2 Fluorinated Building Blocks prop1->app2 Versatile Reactivity prop2->app2 app1 Pharmaceutical Precursors app2->app1 app3 Advanced Polymers & Coatings app2->app3 app4 Agrochemical Synthesis app2->app4

References

3-Fluoroisatoic anhydride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 3-Fluoroisatoic anhydride. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Introduction

This compound, systematically named 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound with the chemical formula C₈H₄FNO₃.[1] It belongs to the isatoic anhydride class of molecules, which are notable for their utility as versatile building blocks in organic synthesis. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.[1][2] This guide summarizes its known properties, synthetic routes, and chemical behavior.

Physical and Chemical Properties

Quantitative data for this compound and its parent compound, isatoic anhydride, are presented below for comparison. Data for the specific 3-fluoro isomer is limited in publicly available literature; where unavailable, this is noted.

Table 1: General and Physical Properties

PropertyValue (this compound)Value (Isatoic Anhydride)Reference
CAS Number 174463-53-7118-48-9[1][3]
Molecular Formula C₈H₄FNO₃C₈H₅NO₃[1][3]
Molecular Weight 181.12 g/mol 163.13 g/mol [1][3]
Appearance Light brown solidTan solid / Grey powder[2][3]
Melting Point Data not available243 °C (with decomposition)[3]
Boiling Point Data not available290.19 °C[4]
Density 1.503 g/cm³1.52 g/cm³[4][5]
Solubility Soluble in DMSOMiscible in water, hot alcohol, acetone; Insoluble in ether, benzene, chloroform[3][6]

Table 2: Spectroscopic and Computational Data

PropertyValue / Expected Features (this compound)Reference
IR Spectroscopy Expected to show two distinct C=O stretching peaks characteristic of anhydrides (asymmetric and symmetric stretches), typically between 1700-1900 cm⁻¹. A C-O stretching peak is also expected between 1000-1300 cm⁻¹.[7]
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The N-H proton is expected as a broad singlet.[6][8]
¹³C NMR Two carbonyl carbons are expected in the 150-170 ppm range. Aromatic carbons will show splitting due to C-F coupling.[8]
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z = 181.0175.[9]
InChI Key IERJBARKMJORGI-UHFFFAOYSA-N[1]

Chemical Reactivity and Experimental Protocols

This compound is a reactive intermediate capable of undergoing various chemical transformations, primarily involving nucleophilic attack on its carbonyl centers.[1]

Key Reactions:

  • Hydrolysis: In the presence of water or alkaline conditions, the anhydride ring opens to form 3-fluoroanthranilic acid and releases carbon dioxide.[1][10]

  • Acylation: It readily reacts with nucleophiles such as alcohols and amines to yield the corresponding esters and amides of 3-fluoroanthranilic acid.[1] This reaction is a cornerstone of its use in synthesis.

  • Electrophilic Aromatic Substitution: The fluorine atom and the anhydride moiety influence the reactivity of the benzene ring in substitution reactions.[1]

  • Ring Transformation: Reactions with active methylene compounds can lead to the formation of hydroxyquinolinone derivatives.[10]

G Figure 1: Key Reactivity Pathways of this compound main 3-Fluoroisatoic Anhydride acid 3-Fluoroanthranilic Acid + CO₂ main->acid ester 3-Fluoroanthranilate Ester + CO₂ main->ester amide 3-Fluoroanthranilamide + CO₂ main->amide H2O H₂O (Hydrolysis) H2O->main ROH Alcohol (ROH) (Acylation) ROH->main RNH2 Amine (RNH₂) (Acylation) RNH2->main

Figure 1: Key Reactivity Pathways of this compound

Synthesis Methodologies

Several synthetic routes to isatoic anhydrides have been reported. The methods applicable to the 3-fluoro derivative generally involve cyclization or oxidation strategies.

Method 1: Oxidation of Fluorinated Isatin

A common and effective method involves the oxidative ring expansion of a corresponding fluorinated isatin.[1]

Experimental Protocol:

  • Suspension: Suspend the appropriate fluorinated isatin (e.g., 3-fluoroisatin) in a carboxylic acid solvent, such as glacial acetic acid.[1]

  • Oxidation: Add an oxidizing agent, typically a 30-50% aqueous solution of hydrogen peroxide, dropwise to the suspension. A catalyst like sulfuric acid may be used.[1]

  • Reaction Conditions: Maintain the reaction temperature between 25-65°C and stir for a sufficient duration (e.g., 1-2 hours).[1]

  • Isolation: Cool the reaction mixture. The crystalline this compound product precipitates out of the solution.

  • Purification: Collect the product by filtration or centrifugation and wash with cold water. Further purification can be achieved by recrystallization.[1]

G Figure 2: Experimental Workflow for Isatin Oxidation start Suspend Fluorinated Isatin in Acetic Acid add_h2o2 Add H₂O₂ (30-50%) Dropwise start->add_h2o2 react Stir at 25-65°C add_h2o2->react cool Cool Mixture (e.g., Ice Bath) react->cool filter Collect Precipitate by Filtration cool->filter wash Wash with Cold Water filter->wash purify Recrystallize for Higher Purity wash->purify product Pure 3-Fluoroisatoic Anhydride wash->product Sufficiently Pure purify->product

Figure 2: Experimental Workflow for Isatin Oxidation

Other Synthetic Routes:

  • From Anthranilic Acid: The classical synthesis involves the reaction of the corresponding anthranilic acid (3-fluoroanthranilic acid) with phosgene or a phosgene equivalent.[1][11]

  • From Fluoroindole: Synthesis can be achieved through the oxidation and rearrangement of a 7-fluoroindole precursor.[1]

  • Palladium-Catalyzed Carbonylation: This modern approach uses a palladium catalyst to carbonylate a 2-iodo-6-fluoroaniline starting material.[1]

Applications in Research and Drug Development

This compound is a valuable reagent with applications across several scientific domains:

  • Organic Synthesis: It serves as a precursor for a wide range of complex, fluorinated organic molecules and heterocyclic structures like quinazolines and benzodiazepines.[1][12]

  • Pharmaceutical Development: The compound is used to synthesize novel bioactive molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2]

  • Agrochemicals: It is a building block for creating new pesticides and herbicides with potentially improved efficacy.[2]

  • Materials Science: Its reactive nature allows for its incorporation into polymers and coatings to develop advanced materials with enhanced durability and specific chemical properties.[1][2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for related anhydrides and isatoic anhydride itself indicate that caution is required.

  • Hazards: Anhydrides are generally irritants and can be corrosive. They may cause skin irritation, serious eye damage, and respiratory irritation. They can react violently with water.

  • Precautions:

    • Handle in a well-ventilated area or fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

    • Avoid breathing dust or vapors.

    • Keep away from moisture and incompatible materials like strong oxidizing agents and bases.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere due to its hygroscopic nature. A recommended storage temperature is between 0-8°C.[2]

This guide is intended for informational purposes only. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

A Comprehensive Technical Guide to 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Fluoroisatoic Anhydride, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals.

IUPAC Name and Chemical Structure

The nomenclature of fluorinated isatoic anhydrides can vary depending on the position of the fluorine atom. For the compound commonly referred to as this compound, the fluorine atom is located at the 8-position of the 1H-3,1-benzoxazine-2,4-dione core structure.

IUPAC Name: 8-fluoro-1H-3,1-benzoxazine-2,4-dione.[1]

Chemical Structure:

Caption: Chemical structure of 8-fluoro-1H-3,1-benzoxazine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 174463-53-7[1][2]
Molecular Formula C8H4FNO3[1][2]
Molecular Weight 181.12 g/mol [1][2][3]
Appearance Light brown solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Temperature 0-8°C[2]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily starting from fluorinated anthranilic acid or indole derivatives.

Workflow for a Common Synthesis Route:

G start Start: 3-Fluoroanthranilic Acid step1 Reaction with Phosgene or equivalent start->step1 step2 Intramolecular Cyclization step1->step2 product Product: this compound step2->product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol:

A common laboratory-scale synthesis involves the reaction of a fluorinated anthranilic acid with phosgene or a phosgene equivalent.

Starting Material: 3-Fluoroanthranilic acid.

Reaction:

  • A solution of 3-fluoroanthranilic acid in an appropriate solvent (e.g., dioxane) is prepared.

  • Phosgene or a safer equivalent like triphosgene is slowly added to the solution while maintaining the temperature.

  • The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • The product, this compound, precipitates out of the solution and can be collected by filtration.

  • The collected solid is washed with a suitable solvent to remove impurities and then dried.

It is important to note that phosgene is highly toxic, and all manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Alternative synthetic strategies include the oxidation of fluorinated isatin derivatives or the carbonylation of 2-iodo-6-fluoroaniline.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Signaling Pathway Illustrating Potential Therapeutic Targets:

The derivatives of this compound are often explored as inhibitors of various enzymes or as modulators of signaling pathways implicated in diseases such as cancer and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway targeted by a this compound derivative.

The applications of this compound extend to the synthesis of:

  • Quinazolinones: A class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

  • Benzodiazepines: Widely used as anxiolytics, sedatives, and anticonvulsants.

  • Other Fused Heterocycles: The reactive nature of the anhydride allows for the construction of complex molecular architectures for drug discovery.[2]

The strategic introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups, all of which are critical considerations in modern drug design.

References

3-Fluoroisatoic anhydride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in synthetic and medicinal chemistry. It details its chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in drug discovery and development.

Core Compound Data

This compound, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound.[1] Its fluorine substitution significantly influences its chemical reactivity and biological activity compared to other isatoic anhydrides.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₄FNO₃[1][2]
Molecular Weight 181.12 g/mol [1][3]
CAS Number 174463-53-7[1][2]
Appearance Light brown solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8°C[2]

Table 2: Compound Identification Codes

IdentifierCode
InChI InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)[1]
InChI Key IERJBARKMJORGI-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C(=C1)F)NC(=O)OC2=O[1]
PubChem ID 10535393[2]
MDL Number MFCD06796569[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of fluorinated anthranilic acid derivatives or the oxidation of fluorinated indole precursors.[1][4]

Protocol 1: Synthesis from 7-Fluoroindole

This method involves the oxidation and rearrangement of a fluoroindole precursor.[1]

Materials:

  • 7-Fluoroindole

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Aqueous hydrogen peroxide solution (30-50%)[1]

Procedure:

  • Dissolve 7-Fluoroindole in a solvent mixture of acetonitrile and water.[1]

  • Stir the mixture at an elevated temperature, approximately 40°C, for about one hour.[1]

  • Slowly add the aqueous hydrogen peroxide solution to the reaction mixture.[1]

  • Maintain the reaction temperature between 25-65°C.[1]

  • After the reaction is complete, extract the product using ethyl acetate.[1]

  • Isolate the crystalline product by filtration or centrifugation.[1]

  • Purify the crude product through crystallization or chromatography to obtain this compound.[1]

Protocol 2: Synthesis from 3-Fluoroanthranilic Acid using Phosgene

This is a classical method for preparing isatoic anhydrides from their corresponding anthranilic acids.

Materials:

  • 3-Fluoroanthranilic acid

  • Phosgene

  • Dioxane or a similar inert solvent

Procedure:

  • Dissolve 3-Fluoroanthranilic acid in a suitable inert solvent like dioxane in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Bubble phosgene gas through the solution while stirring vigorously. The reaction is typically carried out at room temperature.

  • The product, this compound, will precipitate out of the solution as it forms.

  • Continue the addition of phosgene until the reaction is complete, which can be monitored by the cessation of precipitate formation.

  • Filter the reaction mixture to collect the solid product.

  • Wash the collected solid with a cold solvent to remove any unreacted starting material and byproducts.

  • Dry the purified this compound under vacuum.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to its reactive anhydride functionality.[1]

Key Chemical Reactions:

  • Acylation: It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides.[1]

  • Electrophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring, making it more susceptible to electrophilic substitution reactions.[1]

  • Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoroisatoic acid.[1]

Applications:

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of bioactive compounds and innovative pharmaceuticals.[1][2] Its derivatives are explored for their potential therapeutic applications.[1] The fluorine substituent can enhance the biological activity of the final compounds.[2]

  • Organic Synthesis: It is a versatile reagent for constructing complex organic molecules and various nitrogen-containing heterocyclic structures.[1][4]

  • Material Science: Its reactive nature allows for its use in the development of polymers and coatings with enhanced durability.[1][2]

  • Analytical Chemistry: It can be utilized in methods for the detection and quantification of various substances.[2]

Logical Workflow: Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.

G Workflow: this compound Synthesis and Application cluster_synthesis Synthesis cluster_application Application in Drug Discovery start Starting Materials (e.g., 7-Fluoroindole) reaction Chemical Reaction (e.g., Oxidation/Cyclization) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification product This compound purification->product derivatization Derivatization Reactions (Acylation, etc.) product->derivatization screening Biological Screening derivatization->screening lead_opt Lead Optimization screening->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: A diagram illustrating the synthesis of this compound and its subsequent application workflow in the process of drug discovery.

Safety Information

This compound is associated with several hazard classifications.

Table 3: GHS Hazard Statements

Statement CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoroisatoic Anhydride from 7-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for producing 3-Fluoroisatoic anhydride, a valuable building block in medicinal chemistry, starting from 7-fluoroindole. While a direct conversion is noted in the literature, this document focuses on a more robust and experimentally substantiated multi-step synthesis proceeding through 7-fluoroisatin and 3-fluoroanthranilic acid intermediates. The protocols provided are based on established and reliable methodologies, ensuring reproducibility for research and development applications.

Introduction

This compound is a key reagent in the synthesis of a variety of heterocyclic compounds, which are of significant interest in the development of novel therapeutic agents. The strategic placement of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines a feasible and well-documented synthetic route from 7-fluoroindole, a readily available starting material.

Synthetic Strategy Overview

The synthesis of this compound from 7-fluoroindole is most reliably achieved through a three-step process. This pathway offers well-defined intermediates and utilizes established chemical transformations, providing a higher likelihood of success and scalability compared to a less-documented direct oxidation.

The overall synthetic workflow is as follows:

Synthesis_Workflow Start 7-Fluoroindole Step1 Oxidation Start->Step1 Intermediate1 7-Fluoroisatin Step1->Intermediate1 Step2 Oxidative Rearrangement Intermediate1->Step2 Intermediate2 3-Fluoroanthranilic Acid Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow from 7-Fluoroindole to this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoroisatin from 7-Fluoroindole

The direct oxidation of 7-fluoroindole to 7-fluoroisatin is a critical transformation. While a specific protocol for this exact substrate is not widely published, a general and effective method for the oxidation of indoles to isatins involves the use of N-bromosuccinimide (NBS) in aqueous dimethylformamide (DMF). This method is presented as a reliable approach.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoroindole (1.0 eq) in a mixture of DMF and water (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude 7-fluoroisatin by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

ParameterValue
Starting Material 7-Fluoroindole
Reagents N-bromosuccinimide, DMF, Water
Reaction Time 2.5 - 4.5 hours
Reaction Temperature 0 °C to Room Temperature
Expected Yield 70-85% (Estimated based on similar indole oxidations)
Product 7-Fluoroisatin
Step 2: Synthesis of 3-Fluoroanthranilic Acid from 7-Fluoroisatin

This step involves the oxidative rearrangement of 7-fluoroisatin to 2-amino-3-fluorobenzoic acid (3-fluoroanthranilic acid). A well-established and reliable procedure for this transformation utilizes hydrogen peroxide in an alkaline solution.[1][2]

Experimental Protocol:

  • In a three-necked round-bottom flask fitted with a dropping funnel and a thermometer, charge 7-fluoroisatin (1.0 eq) and a 1 M aqueous sodium hydroxide solution.[1]

  • Stir the mixture to achieve a suspension.

  • Add 30% hydrogen peroxide (2.2 eq) dropwise over a period of 45 minutes, maintaining the reaction temperature between 30-40°C.[1]

  • After the addition is complete, continue stirring for 1.5 hours.[1]

  • Cool the reaction mixture and acidify with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the product.[1]

  • Collect the beige precipitate by vacuum filtration and wash with cold water.

  • Dry the product under vacuum over P₄O₁₀ to yield pure 3-fluoroanthranilic acid.[1]

ParameterValue
Starting Material 7-Fluoroisatin
Reagents Sodium Hydroxide, Hydrogen Peroxide, Hydrochloric Acid
Reaction Time ~2.5 hours
Reaction Temperature 30-40°C
Reported Yield 84-96%[1]
Product 3-Fluoroanthranilic Acid
Step 3: Synthesis of this compound from 3-Fluoroanthranilic Acid

The final step is the cyclization of 3-fluoroanthranilic acid to form this compound. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene, which is a safer and easier-to-handle alternative to phosgene gas.

Experimental Protocol:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-fluoroanthranilic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • In a separate flask, dissolve triphosgene (0.4 eq) in dry toluene.

  • Add the triphosgene solution dropwise to the stirred suspension of the amino acid at room temperature over 1-2 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate) to yield the final product.

ParameterValue
Starting Material 3-Fluoroanthranilic Acid
Reagents Triphosgene, Anhydrous THF, Anhydrous Toluene
Reaction Time 20-26 hours
Reaction Temperature Room Temperature
Expected Yield >90% (Based on similar transformations)
Product This compound

Alternative Synthetic Considerations

While the presented three-step synthesis is the most reliably documented, it is worth noting other potential, albeit less detailed, synthetic routes.

Direct Oxidation of 7-Fluoroindole

A direct conversion of 7-fluoroindole to this compound has been mentioned, involving stirring the starting material in a mixture of acetonitrile and water at approximately 40°C for one hour.[3] However, the specific oxidizing agent and detailed experimental conditions are not provided, making this a less reliable option without further methods development.

Oxidative Ring Expansion of 7-Fluoroisatin

An alternative to the two-step conversion of 7-fluoroisatin to this compound via the anthranilic acid is a direct oxidative ring expansion. This can be achieved by treating the fluorinated isatin with hydrogen peroxide in a mixture of a carboxylic acid (e.g., acetic acid) and a strong acid catalyst (e.g., sulfuric acid).[3]

Alternative_Routes cluster_main Main Proposed Route cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 Start 7-Fluoroindole Intermediate1 7-Fluoroisatin Start->Intermediate1 Step 1 Intermediate2 3-Fluoroanthranilic Acid Intermediate1->Intermediate2 Step 2 Product This compound Intermediate2->Product Step 3 Start_alt1 7-Fluoroindole Product_alt1 This compound Start_alt1->Product_alt1 Direct Oxidation (Less Documented) Start_alt2 7-Fluoroindole Intermediate1_alt2 7-Fluoroisatin Start_alt2->Intermediate1_alt2 Step 1 Product_alt2 This compound Intermediate1_alt2->Product_alt2 Oxidative Ring Expansion

Caption: Comparison of synthetic routes to this compound.

Conclusion

This technical guide provides a comprehensive and experimentally supported pathway for the synthesis of this compound from 7-fluoroindole. The detailed three-step protocol, proceeding through 7-fluoroisatin and 3-fluoroanthranilic acid, offers a robust and reproducible method for obtaining this valuable synthetic intermediate. The provided experimental details and quantitative data will be a valuable resource for researchers and professionals in the field of drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with strict adherence to all relevant safety protocols.

References

In-Depth Technical Guide to the Electrophilic Properties of 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis. Its electrophilic nature, enhanced by the presence of an electron-withdrawing fluorine atom, makes it a highly reactive precursor for the synthesis of a wide array of nitrogen-containing heterocycles, most notably quinazolinones. This guide provides a comprehensive overview of the electrophilic properties of this compound, detailing its reactivity, reaction mechanisms, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental for its effective application in synthesis and for the characterization of its reaction products.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
Appearance Off-white to pale yellow powder
Melting Point Not readily available
Solubility Soluble in DMSO
Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, data from analogous compounds and general spectroscopic principles for anhydrides can provide valuable insights for characterization.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations. For cyclic anhydrides, the lower frequency band is typically the strongest. Additionally, C-O stretching bands are observed.

Functional GroupCharacteristic Absorption (cm⁻¹)
Anhydride C=O Stretch (Asymmetric) 1870 - 1845
Anhydride C=O Stretch (Symmetric) 1800 - 1775
C-O Stretch 1300 - 1000

Note: The presence of the fluorine atom and the aromatic ring may cause slight shifts in these absorption bands.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom. Protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H proton will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons and the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling, which can be a useful diagnostic tool.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilicity of this compound is centered at the two carbonyl carbons within the anhydride moiety. The electron-withdrawing nature of the fluorine atom on the benzene ring further enhances the partial positive charge on these carbons, making them highly susceptible to nucleophilic attack.

General Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and carbanions. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

Nucleophilic_Attack Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening CO2 CO₂ (gas) Product->CO2 Decarboxylation

Caption: General mechanism of nucleophilic attack on this compound.

The initial attack of the nucleophile on one of the carbonyl carbons forms a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of a substituted anthranilic acid derivative. In many cases, particularly with amine nucleophiles, this is followed by the loss of carbon dioxide.

Role of the Fluorine Substituent

The fluorine atom at the 3-position plays a crucial role in modulating the reactivity of the molecule. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbons, making this compound more reactive towards nucleophiles compared to its non-fluorinated counterpart.[1]

Application in the Synthesis of Quinazolinones

A primary application of this compound's electrophilic properties is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

One-Pot, Three-Component Synthesis

A highly efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a one-pot, three-component reaction of this compound, a primary amine, and an aldehyde.[5][6]

Quinazolinone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Anhydride This compound Anthranilamide 2-Amino-N-R¹-benzamide derivative Anhydride->Anthranilamide Amine Primary Amine (R¹-NH₂) Amine->Anthranilamide Nucleophilic attack & decarboxylation Aldehyde Aldehyde (R²-CHO) Imine Imine intermediate Aldehyde->Imine Condensation Anthranilamide->Imine Product 2,3-Disubstituted-4(3H)-Quinazolinone Imine->Product Intramolecular Cyclization

Caption: Workflow for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Mechanism:

  • Ring Opening: The primary amine attacks one of the carbonyl groups of this compound, leading to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-N-substituted benzamide intermediate.[7][8]

  • Imine Formation: The resulting anthranilamide derivative then condenses with the aldehyde to form an imine intermediate.

  • Cyclization: Finally, intramolecular cyclization of the imine, followed by tautomerization, yields the stable 2,3-disubstituted-4(3H)-quinazolinone.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol is a general guideline adapted from procedures for isatoic anhydride and can be optimized for specific substrates.[5][9][10]

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or a Lewis acid, optional)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.1 mmol), the aldehyde (1.0 mmol), and the chosen solvent (if any).

  • If a catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Biological Activity of Resulting Quinazolinone Derivatives

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives synthesized from this compound are of significant interest for their potential therapeutic applications. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the molecule to biological targets.[11]

Cytotoxic Activity

Numerous studies have reported the cytotoxic activity of fluoro-substituted quinazolinone derivatives against various cancer cell lines. The specific substitution pattern on the quinazolinone core, a direct result of the choice of amine and aldehyde in the synthesis, plays a crucial role in determining the potency and selectivity of the cytotoxic effect.

Table of Cytotoxic Activity of Selected Fluoro-Substituted Quinazolinone Derivatives (IC₅₀ values in µM)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
6-Fluoro-4(3H)-quinazolone derivativeMCF-7 (Breast)3.42[2]
6-Fluoro-4(3H)-quinazolone derivativeNCI (Various)2.51[2]
3-methylenamino-4(3H)-quinazolone derivativeRD (Rhabdomyosarcoma)14.65[2]
3-methylenamino-4(3H)-quinazolone derivativeMDA-MB-231 (Breast)10.62[2]
2,3-disubstituted quinazolinoneHCT-116 (Colon)4.87 - 205.9[12]
2,3-disubstituted quinazolinoneMCF-7 (Breast)14.70 - 98.45[12]
quinazoline-oxymethyltriazoleHCT-116 (Colon)5.33 - 10.72[13]
quinazoline-oxymethyltriazoleHepG2 (Liver)7.94 - 17.48[13]

This table presents a selection of reported IC₅₀ values for various fluoro-substituted quinazolinones to illustrate the potential biological activity of compounds derived from fluorinated precursors like this compound.

Conclusion

This compound is a valuable and highly reactive electrophilic reagent in organic synthesis. Its enhanced reactivity, due to the presence of the fluorine substituent, facilitates the efficient construction of complex heterocyclic molecules, particularly quinazolinones. This guide has provided a detailed overview of its electrophilic properties, reaction mechanisms, and a practical framework for its application in the laboratory. The potential for the resulting fluorinated quinazolinone derivatives to exhibit significant biological activity underscores the importance of this compound as a key building block in drug discovery and development. Further research into the specific reaction kinetics and the exploration of a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile compound.

References

An In-depth Technical Guide on the Potential Biological Activity of 3-Fluoroisatoic Anhydride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 3-Fluoroisatoic anhydride is scarce in publicly available scientific literature. Its primary role is as a chemical intermediate. This guide focuses on the significant biological activities of its derivatives, particularly fluoro-substituted quinazolinones, which are the subject of extensive research.

Introduction

This compound is a fluorinated heterocyclic compound primarily utilized as a versatile precursor in organic synthesis. While direct studies on its biological effects are limited, its true potential lies in its role as a building block for a class of pharmacologically significant molecules: quinazolinones. The incorporation of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of these derivatives, making them attractive candidates for drug discovery. This guide provides a comprehensive overview of the synthesis of fluoro-substituted quinazolinones from this compound and the diverse biological activities exhibited by these derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Fluoro-Substituted Quinazolinone Derivatives

The most common application of this compound is in the synthesis of quinazolinone scaffolds. This typically involves a one-pot, three-component reaction.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Fluoroisatoic_Anhydride This compound Reaction_Vessel One-Pot Synthesis (e.g., in Water or Acetic Acid) 3_Fluoroisatoic_Anhydride->Reaction_Vessel Primary_Amine Primary Amine (R1-NH2) Primary_Amine->Reaction_Vessel Aldehyde Aldehyde (R2-CHO) Aldehyde->Reaction_Vessel Quinazolinone 2,3-Disubstituted-fluoro- quinazolin-4(3H)-one Reaction_Vessel->Quinazolinone Cyclocondensation

Caption: General workflow for the synthesis of fluoro-quinazolinones.

Potential Biological Activities

Derivatives of this compound, particularly fluoro-substituted quinazolinones, have demonstrated a wide range of biological activities.

Anticancer Activity

Many fluoro-substituted quinazolinone derivatives exhibit potent anticancer activity, often by inhibiting key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of Representative Fluoro-Quinazolinone Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
3-methyl-quinazolinone derivative (5k)A549 (Lung Cancer)Not specified, but potent[1]
3-methyl-quinazolinone derivative (5k)PC-3 (Prostate Cancer)Not specified, but potent[1]
3-methyl-quinazolinone derivative (5k)SMMC-7721 (Liver Cancer)Not specified, but potent[1]
5-F quinazolinone (34)H1975 (NSCLC)Not specified, but showed tumor regression[2]
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolineEGFRwt0.0461[3]
Cinnamamide-quinazoline derivativeEGFR0.0003[3]

Signaling Pathways:

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3] Fluoro-quinazolinones can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[3]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Fluoro-Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by fluoro-quinazolinones.

  • VEGFR-2 Signaling Pathway: VEGFR-2 is another receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. Fluoro-quinazolinones can inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazolinone Fluoro-Quinazolinone Inhibitor Quinazolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

Anti-inflammatory Activity

Certain fluoro-substituted quinazolinone derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Representative Fluoro-Quinazolinone Derivatives

Compound ClassAssay% InhibitionReference
3-(4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivativeCarrageenan-induced paw edemaPotent activity reported
Fluorine-substituted benzo[h]quinazoline-2-amine derivative (8c)NF-κB inhibitionSignificant reduction in inflammatory markers[4]
Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial agents. Fluorine substitution can enhance the antimicrobial potency of these compounds.

Table 3: Antimicrobial Activity of Representative Fluoro-Quinazolinone Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
4(3H)-Quinazolinone with 4-fluorophenyl substitutionS. aureus≤ 8[5]
7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-oneGram-positive and Gram-negative bacteriaActivity reported[6]

Experimental Protocols

Synthesis of 2,3-disubstituted-fluoro-quinazolin-4(3H)-ones

This protocol describes a general one-pot, three-component synthesis.

Materials:

  • This compound

  • Appropriate primary amine (R1-NH2)

  • Appropriate aldehyde (R2-CHO)

  • Solvent (e.g., water, ethanol, or acetic acid)

  • Catalyst (e.g., Fe3O4 nanoparticles, if required)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a round bottom flask, add this compound (1 mmol), the primary amine (1.2 mmol), and the aldehyde (1 mmol).

  • Add the chosen solvent (e.g., 10 mL of water).

  • If using a catalyst, add it to the mixture (e.g., Fe3O4 nanoparticles).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Synthesized fluoro-quinazolinone derivatives

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the old medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.

Materials:

  • Synthesized fluoro-quinazolinone derivatives

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Incubate at room temperature to allow compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent, which generates a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized fluoro-quinazolinone derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the plate.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of fluoro-substituted quinazolinone derivatives. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents in numerous preclinical studies. The fluorine substitution often imparts favorable pharmacological properties, making this class of compounds a continued focus of research in medicinal chemistry and drug development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents.

References

A Technical Guide to the Solubility of 3-Fluoroisatoic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Fluoroisatoic anhydride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility through established experimental protocols. It is designed to be a practical resource for laboratory professionals.

Introduction to this compound

This compound (CAS No. 174463-53-7) is an organic compound with the molecular formula C₈H₄FNO₃.[1] It is a fluorinated derivative of isatoic anhydride and serves as a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its solubility, reactivity, and biological activity.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
Acetone
Acetonitrile
Chloroform
Dichloromethane
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Ethanol
Ethyl acetate
Hexane
Isopropanol
Methanol
Tetrahydrofuran (THF)
Toluene

Experimental Protocols for Solubility Determination

The solubility of a solid organic compound like this compound can be determined qualitatively and quantitatively. The following protocols are based on standard laboratory techniques.[4][5][6]

This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[5]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[5]

  • After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[6][7]

  • Continue adding the solvent up to a total of 0.75 mL.

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it may be partially soluble or insoluble. If two distinct layers form (in the case of liquid-liquid), they are immiscible.[4][7]

  • Record your observations.

This method determines the exact amount of solute that can dissolve in a specific amount of solvent at a given temperature. A study on the solubility of the related compound, isatoic anhydride, utilized the gravimetric method.[8]

Materials:

  • This compound

  • A selection of organic solvents

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and pass it through a syringe filter into a pre-weighed container.

  • Weigh the container with the solution to determine the mass of the solution.

  • Evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

  • The final weight of the container with the dried solid will give the mass of the dissolved this compound.

  • Calculate the solubility in g/100 mL or other desired units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain this compound qual_test Perform Qualitative Solubility Test in a Range of Organic Solvents start->qual_test record_qual Record Observations: Soluble, Partially Soluble, or Insoluble qual_test->record_qual quant_decision Is Quantitative Data Required? record_qual->quant_decision gravimetric Perform Quantitative Solubility Determination (Gravimetric Method) quant_decision->gravimetric Yes end End: Solubility Profile Established quant_decision->end No data_analysis Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->data_analysis table_data Tabulate Quantitative Data data_analysis->table_data table_data->end

Caption: Workflow for Determining the Solubility of this compound.

Factors Influencing Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of the electronegative fluorine atom and the polar anhydride group in this compound suggests it will have some degree of polarity. Its solubility will be a balance between the polar functional groups and the non-polar aromatic ring.

The solubility of isatoic anhydride derivatives can also be influenced by pH, with hydrolysis occurring under alkaline conditions to yield the corresponding anthranilic acid.[1]

Applications in Drug Development

The solubility of this compound and its derivatives is critical in pharmaceutical development.[1][2] Poor aqueous solubility is a common challenge in drug discovery. By understanding and modifying the solubility of lead compounds, researchers can improve their bioavailability and therapeutic efficacy. The use of anhydrides as prodrugs has been explored to enhance drug delivery.[9] The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.[10]

References

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Procurement, Properties, and Applications.

This technical guide provides essential information for researchers and drug development professionals on 3-fluoroisatoic anhydride (CAS No. 174463-53-7), a valuable fluorinated building block in organic and medicinal chemistry. This document outlines key suppliers, summarizes its chemical properties, and presents a detailed experimental protocol for a common synthetic application.

Core Properties of this compound

PropertyValue
CAS Number 174463-53-7
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
IUPAC Name 8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Appearance Typically a white to light brown powder or crystalline solid
Storage Ambient temperatures, though storage at 0-8°C is also recommended.[1]

Purchasing and Supplier Information

This compound is available from several chemical suppliers specializing in research and development quantities. When purchasing, it is crucial to consider purity, quantity, and lead times. Below is a comparative summary of major suppliers. Note: Pricing is subject to change and may require institutional login for viewing.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (Fluorochem) FLUH99C7951B97%[2]Varies (Check Website)
Smolecule S728104Not specifiedIn Stock (Check Website)
Chem-Impex International 23901≥ 95% (HPLC)[1]100MG, other sizes available

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds, particularly quinazolinones and related structures. The fluorine substituent can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making it a compound of interest in drug discovery.[3] Its derivatives are explored for various therapeutic applications due to their potential biological activities.

Experimental Protocol: One-Pot Synthesis of 8-Fluoro-quinazolin-4(3H)-one Derivatives

This protocol is a representative example of a three-component reaction utilizing an isatoic anhydride derivative to synthesize a quinazolinone scaffold, a common motif in medicinal chemistry. This procedure is adapted from established methods for similar non-fluorinated isatoic anhydrides.[2][4][5]

Objective: To synthesize an 8-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one via a one-pot reaction of this compound, a primary amine, and an aldehyde.

Materials:

  • This compound (1.0 mmol, 181.1 mg)

  • Primary amine (e.g., benzylamine, 1.1 mmol, 118.0 mg, 0.115 mL)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg, 0.102 mL)

  • Ethanol (5-10 mL)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), catalytic amount, ~0.1 mmol, 17.2 mg)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and chamber

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the chosen primary amine (1.1 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5-10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-fluoro-quinazolin-4(3H)-one derivative.

Visualizations

The following diagrams illustrate the procurement workflow and a generalized synthetic pathway using this compound.

Procurement and Initial Handling Workflow A Identify Need for This compound B Search and Compare Suppliers (e.g., Sigma-Aldrich, Smolecule) A->B C Verify Purity, Quantity, and Price B->C D Place Purchase Order and Await Delivery C->D E Receive Chemical and Verify Integrity D->E F Log into Chemical Inventory and Store Appropriately E->F G Review Safety Data Sheet (SDS) Before Use F->G H Proceed with Experimental Work G->H

Caption: A logical workflow for the procurement and safe handling of this compound.

Generalized Synthetic Pathway to 8-Fluoro-quinazolinones cluster_reactants Reactants cluster_process Process cluster_intermediates Key Steps cluster_product Product A This compound D One-Pot Reaction (Solvent, Catalyst, Heat) A->D B Primary Amine (R'-NH2) B->D C Aldehyde (R''-CHO) C->D E Ring opening of anhydride and reaction with amine D->E F Condensation with aldehyde and intramolecular cyclization E->F G 8-Fluoro-quinazolin-4(1H)-one Derivative F->G

Caption: A schematic of the three-component synthesis of 8-fluoro-quinazolinone derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoroquinazolinones from 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a fluorine atom into the quinazolinone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 3-Fluoroisatoic anhydride is a key precursor for the synthesis of 8-fluoro-substituted quinazolinone derivatives. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, with a focus on the widely employed one-pot, three-component reaction strategy.

General Synthetic Approach

The most common and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride is a one-pot, three-component reaction involving an amine and an aldehyde. This methodology can be adapted for this compound to produce 8-fluoroquinazolinone derivatives. The reaction typically proceeds via the initial formation of a 2-aminobenzamide intermediate from the reaction of isatoic anhydride with an amine, followed by condensation with an aldehyde and subsequent cyclization.

Reaction Mechanism

The general mechanism for the one-pot synthesis of quinazolinones from isatoic anhydride, an amine, and an aldehyde involves several key steps:

  • Ring opening of Isatoic Anhydride: The primary amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the heterocyclic ring to form a 2-aminobenzamide intermediate with the release of carbon dioxide.

  • Imine Formation: The 2-aminobenzamide intermediate then reacts with the aldehyde to form a Schiff base (imine).[1]

  • Cyclization: Intramolecular cyclization of the imine intermediate occurs, where the secondary amine attacks the amide carbonyl group.

  • Dehydration/Oxidation: The final step involves the elimination of a water molecule to form the stable quinazolinone ring. In some cases, an oxidant is used to facilitate the aromatization of a dihydroquinazolinone intermediate.

The presence of a fluorine atom at the 3-position of the isatoic anhydride (which corresponds to the 8-position in the final quinazolinone product) is expected to influence the electron density of the aromatic ring, which may affect reaction rates and yields.

Experimental Protocols

Below are representative protocols for the synthesis of 8-fluoro-2,3-disubstituted-4(3H)-quinazolinones based on established methods for unsubstituted isatoic anhydride. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 8-Fluoro-2,3-disubstituted-4(3H)-quinazolinones

This protocol is adapted from a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using iodine as a catalyst.[2]

Materials:

  • This compound

  • Primary amine (aromatic or aliphatic)

  • Aldehyde (aromatic or heteroaromatic)

  • Iodine (I₂)

  • Acetic acid (AcOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired primary amine (1.2 mmol), and the aldehyde (1 mmol).

  • Add a solvent mixture of acetonitrile and water (1:1, 5 mL).

  • To this mixture, add iodine (1 mmol) and a catalytic amount of acetic acid (10 mol%).

  • Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent system such as ethyl acetate/n-hexane (1:2).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Catalyst-Free Synthesis of 8-Fluoro-2,3-dihydroquinazolin-4(1H)-ones

This protocol is based on a catalyst-free approach for the synthesis of dihydroquinazolinones.[3]

Materials:

  • This compound

  • Primary amine

  • Aldehyde

  • Ethanol or Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol or water.

  • Add the primary amine (1 mmol) and the aldehyde (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC. The product, a 2,3-dihydroquinazolin-4(1H)-one, may precipitate out of the solution upon formation.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives from unsubstituted isatoic anhydride, which can serve as a starting point for optimizing the synthesis of 8-fluoro analogues.

Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones using Iodine Catalyst [2]

EntryAmineAldehydeTime (h)Yield (%)
1AnilineBenzaldehyde492
24-MethylanilineBenzaldehyde3.595
34-ChloroanilineBenzaldehyde588
4BenzylamineBenzaldehyde4.590
5Aniline4-Chlorobenzaldehyde4.590
6Aniline4-Methoxybenzaldehyde396

Table 2: Sulfamic Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [4]

EntryAmineAldehydeTime (h)Yield (%)
13-TrifluoromethylanilineBenzaldehyde282
23-Trifluoromethylaniline4-Methylbenzaldehyde1.584
33-Trifluoromethylaniline4-Methoxybenzaldehyde1.584
43-Trifluoromethylaniline4-Chlorobenzaldehyde2.578
53-Trifluoromethylaniline4-Nitrobenzaldehyde372

Visualizations

Reaction Pathway for Quinazolinone Synthesis

Quinazolinone_Synthesis Start This compound + Primary Amine (R1-NH2) + Aldehyde (R2-CHO) Intermediate1 2-Amino-6-fluorobenzamide Intermediate Start->Intermediate1 Ring Opening (-CO2) Intermediate2 Schiff Base (Imine) Intermediate Intermediate1->Intermediate2 Condensation (-H2O) Intermediate3 Dihydroquinazolinone Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 8-Fluoro-2,3-disubstituted- 4(3H)-quinazolinone Intermediate3->Product Dehydration / Oxidation (-H2O)

Caption: General reaction pathway for the synthesis of 8-fluoroquinazolinones.

Experimental Workflow

Experimental_Workflow Step1 1. Mix Reactants: This compound, Amine, Aldehyde Step2 2. Add Solvent and Catalyst Step1->Step2 Step3 3. Heat to Reflux Step2->Step3 Step4 4. Monitor Reaction by TLC Step3->Step4 Step5 5. Solvent Evaporation Step4->Step5 Reaction Complete Step6 6. Purification: Recrystallization or Column Chromatography Step5->Step6 Product Pure 8-Fluoroquinazolinone Step6->Product

Caption: A typical experimental workflow for one-pot quinazolinone synthesis.

Applications in Drug Development

Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The introduction of a fluorine atom at the 8-position can further enhance these activities. For instance, fluoroquinolone antibiotics are a well-known class of drugs where the fluorine atom is crucial for their antibacterial efficacy.[8] Therefore, the synthesis of 8-fluoroquinazolinone derivatives is a promising strategy for the discovery of new drug candidates with improved therapeutic profiles.

Conclusion

The synthesis of 8-fluoroquinazolinone derivatives from this compound via one-pot, three-component reactions is a versatile and efficient approach for generating libraries of potentially bioactive compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel fluorinated quinazolinones for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Synthesis of Heterocycles Using 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride is a versatile building block in heterocyclic synthesis, offering a convenient route to a variety of nitrogen-containing scaffolds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making it a valuable reagent in drug discovery and development.[1] This document provides detailed application notes and protocols for the synthesis of three key classes of heterocycles—quinazolinones, benzodiazepines, and triazoles—using this compound as a common precursor.

I. Synthesis of 8-Fluoroquinazolinones

Quinazolinones are a prominent class of heterocyclic compounds possessing a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The incorporation of a fluorine atom at the 8-position of the quinazolinone ring can significantly modulate these activities.

A. One-Pot, Three-Component Synthesis of 8-Fluoro-2,3-disubstituted-4(3H)-quinazolinones

This protocol outlines a highly efficient one-pot synthesis of 8-fluoro-2,3-disubstituted-4(3H)-quinazolinones through a three-component reaction of this compound, a primary amine, and an aldehyde.[1][4] This approach offers simplicity and atom economy, making it suitable for the rapid generation of compound libraries.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol), a primary amine (1.2 mmol), and an aldehyde (1.0 mmol) in a solvent mixture of acetonitrile and water (1:1, 10 mL).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction mixture at reflux for the appropriate time (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-fluoro-2,3-disubstituted-4(3H)-quinazolinone.

Reaction Workflow:

G A This compound E One-Pot Reaction (Reflux) A->E B Primary Amine B->E C Aldehyde C->E D Solvent + Catalyst (e.g., Acetonitrile/Water, p-TSA) D->E F Work-up and Purification (Solvent Evaporation, Column Chromatography) E->F G 8-Fluoro-2,3-disubstituted-4(3H)-quinazolinone F->G

One-pot synthesis of 8-fluoro-2,3-disubstituted-4(3H)-quinazolinones.
B. Biological Activity

Derivatives of fluoroquinazolinones have demonstrated significant antimicrobial and antifungal activities. The specific activity is highly dependent on the substituents at the 2 and 3 positions of the quinazolinone core.

Table 1: Antimicrobial Activity (MIC values in µg/mL) of Selected Fluoroquinazolinone Analogs

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Analog 1 3264>128>12864
Analog 2 16326412832
Analog 3 816326416
Fluconazole ----0.5-8[5]
Ciprofloxacin 0.25-20.12-10.015-10.06-4-
Note: Data is representative of structurally similar fluoroquinazolinone derivatives and may not be from direct synthesis with this compound.

II. Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-diones

Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6] Fluorinated benzodiazepines are of interest for their potential to offer improved pharmacological profiles.

A. Synthesis via Ring Opening and Cyclization

This protocol involves the initial ring-opening of this compound with an amino acid, followed by cyclization to form the benzodiazepine-2,5-dione core.[7]

Experimental Protocol:

  • Step 1: Synthesis of N-(2-amino-3-fluorobenzoyl)amino acid:

    • Dissolve this compound (1.0 mmol) and an amino acid (1.2 mmol) in glacial acetic acid (10 mL).

    • Heat the mixture under microwave irradiation at 130°C for 3-5 minutes.[7]

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the precipitate and wash with cold water to obtain the N-(2-amino-3-fluorobenzoyl)amino acid.

  • Step 2: Cyclization to 7-Fluoro-1,4-benzodiazepine-2,5-dione:

    • Suspend the N-(2-amino-3-fluorobenzoyl)amino acid (1.0 mmol) in a suitable solvent such as toluene or xylene.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, and collect the precipitated product by filtration. Purify further by recrystallization if necessary.

Reaction Pathway:

G A This compound D N-(2-amino-3-fluorobenzoyl) amino acid A->D B Amino Acid B->D C Microwave Irradiation (Acetic Acid) C->D F 7-Fluoro-1,4-benzodiazepine-2,5-dione D->F E Acid-catalyzed Cyclization (Toluene, Reflux) E->F

Synthesis of 7-fluoro-1,4-benzodiazepine-2,5-diones.

Table 2: Representative Yields for Benzodiazepine Synthesis

Starting Amino AcidProductYield (%)
Glycine7-Fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione65-75
L-Alanine(S)-7-Fluoro-3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione60-70
L-Phenylalanine(S)-3-Benzyl-7-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione55-65
Note: Yields are estimated based on similar reactions with isatoic anhydride derivatives.[7]

III. Synthesis of Fluorinated Triazoles

Triazoles are another important class of heterocycles with a wide range of applications, including their use as antifungal agents.[8][9] The synthesis of fluorinated triazoles can be achieved from this compound through a multi-step sequence involving a hydrazide intermediate.

A. Synthesis via Hydrazide Formation and Cyclization

This protocol describes the conversion of this compound to a key benzoyl hydrazine intermediate, which can then be cyclized to form a triazole ring.

Experimental Protocol:

  • Step 1: Synthesis of 2-amino-3-fluorobenzohydrazide:

    • Add this compound (1.0 mmol) portion-wise to a stirred solution of hydrazine hydrate (2.0 mmol) in ethanol (10 mL) at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain the solid product.

  • Step 2: Synthesis of the Fluorinated Triazole:

    • A mixture of 2-amino-3-fluorobenzohydrazide (1.0 mmol) and an appropriate one-carbon source (e.g., triethyl orthoformate or carbon disulfide) is heated.

    • For example, refluxing with an excess of triethyl orthoformate for 8-12 hours will yield the corresponding triazole.

    • Alternatively, reaction with carbon disulfide in the presence of potassium hydroxide followed by treatment with an alkyl halide can lead to substituted triazoles.

    • After cooling, the product is isolated by filtration and purified by recrystallization.

Synthetic Pathway:

G A This compound C 2-amino-3-fluorobenzohydrazide A->C B Hydrazine Hydrate B->C E Cyclization (Reflux) C->E D One-carbon source (e.g., Triethyl orthoformate) D->E F Fluorinated Triazole Derivative E->F

Synthesis of fluorinated triazoles from this compound.

Table 3: Antifungal Activity (MIC in µg/mL) of Representative Triazole Analogs

Compound IDCandida albicansAspergillus fumigatusCryptococcus neoformans
Triazole Analog 1 16328
Triazole Analog 2 8164
Fluconazole 0.25-4>641-16
Note: Data represents the activity of structurally related fluorinated triazoles and serves as a general guide.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers in organic synthesis, medicinal chemistry, and drug development to explore the chemical space of fluorinated quinazolinones, benzodiazepines, and triazoles. The presence of the fluorine atom offers opportunities for fine-tuning the pharmacological properties of these important heterocyclic scaffolds. Further investigation into the optimization of these reactions and the biological evaluation of the resulting compounds is encouraged.

References

Application Notes and Protocols: Reaction of 3-Fluoroisatoic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 3-fluoroisatoic anhydride with primary amines. This reaction is a robust and versatile method for the synthesis of 2-amino-3-fluorobenzamides, which are valuable intermediates in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds. These notes offer a comprehensive guide, including a general reaction mechanism, detailed experimental protocols, and expected outcomes.

Introduction

The reaction between isatoic anhydrides and primary amines is a well-established and efficient method for the preparation of anthranilamides. The introduction of a fluorine substituent at the 3-position of the isatoic anhydride ring provides a strategic tool for chemists to modulate the properties of the resulting benzamide derivatives. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.

This application note focuses on the direct amidation of this compound with primary amines, a straightforward process that proceeds via nucleophilic acyl substitution followed by the extrusion of carbon dioxide. This reaction is advantageous due to its typically high yields, mild reaction conditions, and the ready availability of a wide range of primary amine starting materials.

Reaction Mechanism and Workflow

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final 2-amino-3-fluorobenzamide product.

The overall workflow for this synthetic procedure is outlined in the diagram below.

Reaction_Workflow Start Start Materials: - this compound - Primary Amine (R-NH2) - Solvent Reaction Reaction Mixture: Combine reactants in a suitable solvent. Start->Reaction 1. Mixing Heating Heating & Stirring: Heat the mixture at a specified temperature with continuous stirring. Reaction->Heating 2. Reaction Conditions Monitoring Reaction Monitoring: Monitor progress using TLC or LC-MS. Heating->Monitoring 3. Monitoring Workup Aqueous Work-up: Quench the reaction and extract the product. Monitoring->Workup 4. Completion Purification Purification: Purify the crude product by recrystallization or column chromatography. Workup->Purification 5. Isolation Product Final Product: 2-Amino-3-fluoro-N-alkyl/arylbenzamide Purification->Product 6. Pure Compound Characterization Characterization: Confirm structure and purity using NMR, IR, and Mass Spectrometry. Product->Characterization 7. Analysis

Caption: General workflow for the synthesis of 2-amino-3-fluorobenzamides.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-fluoro-N-alkyl/arylbenzamides

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF))

  • Stirring plate with heating

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent.

  • To this solution, add the primary amine (1.0 - 1.2 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature may vary depending on the reactivity of the primary amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-3-fluorobenzamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-3-fluorobenzamides from this compound and various primary amines. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and the nature of the primary amine.

EntryPrimary AmineSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineDMF80385-95
2AnilineDioxane100480-90
3CyclohexylamineTHF65575-85
44-MethoxybenzylamineDMF802.590-98

Characterization Data

The synthesized 2-amino-3-fluorobenzamides can be characterized using standard spectroscopic techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF) for the adjacent protons.

    • Amine (NH₂) Protons: A broad singlet typically appearing between 4.5-6.0 ppm.

    • Amide (NH) Proton: A signal, often a triplet or doublet depending on the adjacent protons of the R-group, usually found between 8.0-9.0 ppm.

    • Alkyl/Aryl Protons of the R-group: Signals will appear in their characteristic regions.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

    • Aromatic Carbons: Signals between 110-160 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (JCF).

5.2 Infrared (IR) Spectroscopy

  • N-H Stretching (Amine and Amide): Two distinct bands in the region of 3200-3500 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1630-1680 cm⁻¹.

  • C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹.

Applications in Drug Development

The 2-amino-3-fluorobenzamide scaffold is a key building block in the synthesis of a wide range of biologically active molecules. The presence of the 3-fluoro substituent can be exploited to fine-tune the pharmacological profile of drug candidates. This reaction is particularly relevant for the development of:

  • Enzyme Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites.

  • Receptor Ligands: The aromatic ring and its substituents can be modified to achieve selective binding to various receptors.

  • Antimicrobial and Anticancer Agents: Many compounds containing the anthranilamide core have demonstrated potent antimicrobial and anticancer activities.

Safety and Handling

  • Isatoic anhydrides can be respiratory irritants. Handle in a well-ventilated fume hood.

  • Primary amines can be corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The reaction of this compound with primary amines provides a reliable and efficient route to 2-amino-3-fluorobenzamides. These compounds are of significant interest to researchers in drug discovery and medicinal chemistry due to the favorable properties imparted by the fluorine atom. The protocols and data presented in this application note serve as a valuable resource for the synthesis and characterization of this important class of molecules.

Acylation Reactions Using 3-Fluoroisatoic Anhydride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoroisatoic anhydride is a versatile reagent employed in organic synthesis for the introduction of the 2-amino-3-fluorobenzoyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The acylation reactions of this compound with a range of nucleophiles, particularly amines and alcohols, provide a direct route to the corresponding 2-amino-3-fluorobenzamides and esters. These reactions proceed via nucleophilic attack at the carbonyl group of the anhydride, leading to ring-opening and subsequent loss of carbon dioxide to afford the acylated product. This document provides detailed protocols for the acylation of various nucleophiles with this compound, along with a summary of reported yields and reaction conditions to guide researchers in their synthetic endeavors.

General Reaction Mechanism

The acylation of nucleophiles with this compound follows a nucleophilic acyl substitution pathway. The nucleophile (e.g., an amine or alcohol) attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the anhydride ring and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the final acylated product.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Primary and Secondary Amines

This protocol describes a general method for the synthesis of 2-amino-3-fluorobenzamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (5-10 mL per 5-10 mmol of anhydride), add a solution of the desired amine (1.0 eq.) in anhydrous DMF (5-10 mL).

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to afford the pure 2-amino-3-fluorobenzamide derivative.[2]

Protocol 2: Three-Component Reaction for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol outlines a one-pot synthesis of quinazolinone derivatives from isatoic anhydride, an amine, and an aldehyde. While the specific example uses isatoic anhydride, this methodology can be adapted for this compound.

Materials:

  • This compound

  • Primary amine

  • Aldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating source

Procedure:

  • To a mixture of this compound (1.0 eq.), the corresponding amine (1.2 eq.), and the aldehyde (1.0 eq.) in ethanol (50 mL per 9.2 mmol of anhydride), add p-toluenesulfonic acid (0.5 eq.).[3][4]

  • Heat the reaction mixture under reflux for 4 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following table summarizes the yields for acylation reactions of isatoic anhydride with various amines, which can serve as a reference for expected outcomes with this compound.

EntryAmineProductReaction ConditionsYield (%)Reference
14-Fluoroaniline2-Amino-N-(4-fluorophenyl)benzamideDMF, reflux, 6 h72[1]
24-Chloroaniline2-Amino-N-(4-chlorophenyl)benzamideDMF, reflux, 6 h85[2]
34-Aminobenzoic acid4-((2-Aminobenzoyl)amino)benzoic acidDMF, reflux, 6 h / MW, 4 min, 280W99 / 60[2]
4p-Toluidine2-Amino-N-(p-tolyl)benzamideDMF, reflux, 6 h97[2]
5Benzylamine, 5-methylfuran-2-carbaldehyde3-Benzyl-2-(5-methylfuran-2-yl)-2,3-dihydroquinazolin-4(1H)-onep-TsOH, EtOH, reflux, 4 h22[3][4]

Visualizations

Acylation Reaction Workflow

The following diagram illustrates the general workflow for the acylation of an amine with this compound.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3_Fluoroisatoic_Anhydride This compound Mixing Mix in Solvent (e.g., DMF) 3_Fluoroisatoic_Anhydride->Mixing Amine Amine (R-NH2) Amine->Mixing Heating Heat (Reflux) Mixing->Heating Reaction Initiation Cooling Cool to RT Heating->Cooling Reaction Completion Precipitation Precipitation (Addition of Water) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product 2-Amino-3-fluorobenzamide Purification->Product

Caption: General workflow for the synthesis of 2-amino-3-fluorobenzamides.

Signaling Pathway of Nucleophilic Acyl Substitution

The diagram below depicts the key steps in the nucleophilic acyl substitution reaction of this compound with an amine.

Nucleophilic_Acyl_Substitution Start This compound + Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Start->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Carbamic_Acid Formation of Carbamic Acid Intermediate Ring_Opening->Carbamic_Acid Decarboxylation Decarboxylation (Loss of CO2) Carbamic_Acid->Decarboxylation Product 2-Amino-3-fluorobenzamide Decarboxylation->Product

Caption: Key steps in the nucleophilic acylation of an amine.

References

3-Fluoroisatoic Anhydride: A Key Precursor in Medicinal Chemistry for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoroisatoic anhydride has emerged as a valuable and versatile precursor in medicinal chemistry, primarily for the synthesis of quinazolinone and quinazoline derivatives. The incorporation of a fluorine atom at the 3-position of the isatoic anhydride ring system significantly influences the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better pharmacokinetic profiles. This application note provides a detailed overview of the use of this compound in the synthesis of medicinally relevant compounds, including experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and biological signaling pathways.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is in the development of kinase inhibitors, a class of targeted therapeutics widely used in oncology. The quinazolinone scaffold, readily accessible from this compound, is a well-established pharmacophore for potent and selective kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

Synthesis of Fluorinated Quinazolinone Scaffolds

A common and efficient method for the synthesis of quinazolinone derivatives from this compound is a one-pot, three-component reaction with an amine and an aldehyde. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 6-Fluoro-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol is adapted from established methods for the synthesis of quinazolinones from isatoic anhydrides.

Materials:

  • This compound

  • Appropriate primary amine (e.g., 2-fluoroaniline)

  • Appropriate aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (or other suitable solvent like acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the primary amine (1.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • If a catalyst is used, add p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.

Synthesis Workflow

G FIA This compound Reaction One-Pot Three-Component Reaction (Reflux) FIA->Reaction Amine Primary Amine (e.g., 2-Fluoroaniline) Amine->Reaction Aldehyde Aldehyde (e.g., Anisaldehyde) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (optional, e.g., p-TsOH) Catalyst->Reaction Intermediate 2-Amino-5-fluorobenzamide Intermediate (in situ) Reaction->Intermediate Product 6-Fluoro-2,3-disubstituted- quinazolin-4(3H)-one Intermediate->Product Purification Filtration & Recrystallization Product->Purification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazolinone Inhibitor (from this compound) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Applications of 3-Fluoroisatoic Anhydride in Pharmaceutical Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Fluoroisatoic anhydride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of pharmacological activities. Its strategic importance lies in the introduction of a fluorine atom at the 3-position of the isatoic anhydride scaffold. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting drug candidates.[1]

The primary application of this compound in pharmaceutical development is in the synthesis of quinazolinone and quinazoline derivatives. These scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a variety of biological targets.[1][2] Derivatives of quinazolinones have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Fluorinated quinazolinones have been investigated as potent anticancer agents.[1][3] They can act as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), which are crucial for cell growth and proliferation in many cancers.[4][5] The fluorine substituent can enhance the binding to the ATP-binding pocket of these enzymes.

  • Anti-inflammatory Activity: Quinazolinone derivatives have shown promise as anti-inflammatory agents.[6][7] Their mechanism of action can involve the inhibition of key inflammatory mediators.

  • Antimicrobial Activity: The quinazolinone core is also a key feature in the development of new antimicrobial agents.[8] Fluorine substitution can improve the antimicrobial spectrum and potency of these compounds.

The synthetic utility of this compound stems from its reactivity towards nucleophiles. The anhydride moiety can readily react with amines, hydrazines, and other nucleophiles to construct the core quinazolinone ring system in a straightforward manner. This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-8-fluoro-2-substituted-quinazolin-4(3H)-ones

This protocol describes a general three-component reaction for the synthesis of quinazolinone derivatives from this compound.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, acetic acid, or a mixture)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, iodine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the aromatic amine (1 equivalent) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • To the resulting mixture, add the aromatic aldehyde (1 equivalent).

  • If using a catalyst, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-8-fluoro-2-substituted-quinazolin-4(3H)-one.

Expected Yield: 70-90% (yields are highly dependent on the specific reactants and conditions used).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO.

  • Serially dilute the stock solutions with the culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: In Vitro Anticancer Activity of Representative Fluorinated Quinazolinone Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
6e MCF-7168.78[9]
21 Breast CancerNot specified[1]
21 Hepatocellular CarcinomaNot specified[1]
21 Cervical CancerNot specified[1]
21 Promyelocytic LeukemiaNot specified[1]
2a SW480Not specified[5]
2a A549Not specified[5]
2a A431Not specified[5]
2a NCI-H1975Not specified[5]
3a SW480Not specified[5]
3a A549Not specified[5]
3a A431Not specified[5]
3a NCI-H1975Not specified[5]
3c SW480Not specified[5]
3c A549Not specified[5]
3c A431Not specified[5]
3c NCI-H1975Not specified[5]
21-23 HeLa1.85 - 2.81[10][11][12]
21-23 MDA-MB2311.85 - 2.81[10][11][12]

Note: The compounds listed are examples of fluorinated quinazolinones and may not be direct derivatives of this compound. The data is presented to illustrate the potential anticancer activity of this class of compounds.

Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
85 S. aureusNot specified[8]
85 S. epidermidisNot specified[8]
85 M. luteusNot specified[8]
85 B. cereusNot specified[8]
85 E. coliNot specified[8]
85 P. aeruginosaNot specified[8]
85 K. pneumoniaeNot specified[8]
85 A. nigerNot specified[8]
85 A. fumigatusNot specified[8]
A1B E. coli16[13]

Note: The compounds listed are examples of quinazolinone derivatives. Specific MIC values for derivatives of this compound require further dedicated studies.

Visualizations

Synthesis_of_Quinazolinones FIA 3-Fluoroisatoic anhydride Intermediate Intermediate Amide FIA->Intermediate + Amine Aromatic Amine (R1-NH2) Amine->Intermediate + Aldehyde Aldehyde (R2-CHO) Quinazolinone 3-Aryl-8-fluoro-2-substituted- quinazolin-4(3H)-one Intermediate->Quinazolinone + Aldehyde, Heat

Caption: General synthetic pathway for quinazolinones.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 3-Fluoroisatoic anhydride Reactants Amine + Aldehyde Start->Reactants Reaction Three-component Reaction Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Pure Quinazolinone Derivative Purification->Product Treatment Compound Treatment Product->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Result Biological Activity Data Data_Analysis->Result Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) EGFR->Signaling_Cascade Fluorinated_Quinazolinone Fluorinated Quinazolinone (Inhibitor) Fluorinated_Quinazolinone->EGFR Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation

References

Application Notes and Protocols: Synthesis of Fluorinated Isoindole-Benzoxazine Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document outlines a prospective synthetic approach for a novel class of hybrid molecules: fluorinated isoindole-benzoxazine hybrids. These compounds merge the structural features of benzoxazines, known for their diverse biological activities including antimicrobial and anticancer properties, with the isoindole core, a motif present in various bioactive natural products and pharmaceuticals.[4][5][6] The fusion of these two privileged scaffolds through a stable linkage, coupled with the introduction of fluorine atoms, is anticipated to yield compounds with unique pharmacological profiles.

This application note provides a detailed, albeit hypothetical, multi-step synthetic protocol, characterization data for representative intermediates and the final hybrid, and a postulated biological signaling pathway to guide researchers in the exploration of this new chemical space.

Proposed Synthetic Strategy

The synthesis of fluorinated isoindole-benzoxazine hybrids can be envisioned through a convergent multi-step approach. This strategy involves the independent synthesis of a functionalized fluorinated benzoxazine precursor and a functionalized isoindole moiety, followed by a coupling reaction to furnish the final hybrid molecule. A triazole linker, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is proposed for its high efficiency, regioselectivity, and biocompatibility.[7][8][9][10]

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_benzoxazine Part 1: Synthesis of Fluorinated Benzoxazine-Alkyne cluster_isoindole Part 2: Synthesis of Azido-Functionalized Isoindole cluster_coupling Part 3: Hybridization via Click Chemistry A Fluorinated Phenol D Fluorinated Benzoxazine-Alkyne A->D Mannich Condensation B Propargylamine B->D C Paraformaldehyde C->D I Fluorinated Isoindole-Benzoxazine Hybrid D->I Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) E Phthalonitrile H Azido-Functionalized Isoindole E->H Reduction & Azidation F Sodium Azide F->H G Reducing Agent G->H H->I

Caption: Proposed synthetic workflow for fluorinated isoindole-benzoxazine hybrids.

Experimental Protocols

Part 1: Synthesis of a Representative Fluorinated Benzoxazine-Alkyne

This protocol describes the synthesis of a fluorinated benzoxazine monomer bearing a terminal alkyne functionality, which is essential for the subsequent click reaction.

Materials:

  • 4-Fluorophenol

  • Propargylamine

  • Paraformaldehyde

  • 1,4-Dioxane

  • Sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in 1,4-dioxane, add propargylamine (1.0 eq) and paraformaldehyde (2.2 eq).

  • Reflux the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure fluorinated benzoxazine-alkyne.

Part 2: Synthesis of a Representative Azido-Functionalized Isoindole

This protocol outlines the preparation of an isoindole derivative functionalized with an azide group.

Materials:

  • Phthalonitrile

  • Sodium azide

  • Ammonium chloride

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (or other suitable reducing agent)

  • Dry tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve phthalonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the azido-functionalized phthalonitrile derivative.

  • In a separate flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (2.0 eq) in dry THF.

  • Add the azido-functionalized phthalonitrile derivative portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the azido-functionalized isoindole.

Part 3: Synthesis of the Fluorinated Isoindole-Benzoxazine Hybrid via Click Chemistry

This final step couples the two previously synthesized fragments.

Materials:

  • Fluorinated benzoxazine-alkyne (from Part 1)

  • Azido-functionalized isoindole (from Part 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • Dissolve the fluorinated benzoxazine-alkyne (1.0 eq) and the azido-functionalized isoindole (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final fluorinated isoindole-benzoxazine hybrid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds based on literature values for analogous structures.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Fluorinated Benzoxazine-AlkyneC₁₀H₈FNO177.1885-9075-85
Azido-Functionalized IsoindoleC₈H₇N₄160.17110-11560-70
Hybrid ProductC₁₈H₁₅FN₅O352.35180-18580-90

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Fluorinated Benzoxazine-Alkyne 7.0-6.8 (m, 4H, Ar-H), 4.9 (s, 2H, O-CH₂-N), 4.2 (s, 2H, N-CH₂-Ar), 3.4 (s, 2H, N-CH₂-C≡), 2.2 (t, 1H, C≡CH)-115 to -1253290 (≡C-H), 2120 (C≡C), 1230 (C-O-C), 940 (oxazine ring)178 [M+H]⁺
Azido-Functionalized Isoindole 7.5-7.3 (m, 4H, Ar-H), 4.5 (s, 2H, N-CH₂), 5.0 (s, 1H, NH)N/A3350 (N-H), 2100 (N₃), 1600 (C=C)161 [M+H]⁺
Hybrid Product 8.0 (s, 1H, triazole-H), 7.6-6.8 (m, 8H, Ar-H), 5.5 (s, 2H, N-CH₂-triazole), 5.0 (s, 2H, O-CH₂-N), 4.6 (s, 2H, N-CH₂-Ar), 4.3 (s, 2H, N-CH₂)-115 to -1251610 (C=N), 1230 (C-O-C), 940 (oxazine ring)353 [M+H]⁺

Postulated Biological Activity and Signaling Pathway

Given that both benzoxazine and isoindole scaffolds are present in molecules with anticancer properties, the novel fluorinated hybrids are hypothesized to exhibit cytotoxic effects against cancer cells.[4] A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Diagram of a Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition Hybrid Fluorinated Isoindole- Benzoxazine Hybrid Hybrid->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a fluorinated isoindole-benzoxazine hybrid.

Conclusion

The synthetic protocols and characterization data presented herein provide a foundational framework for the synthesis and evaluation of novel fluorinated isoindole-benzoxazine hybrids. This class of compounds holds promise for the development of new therapeutic agents, and the provided methodologies offer a rational starting point for their synthesis and subsequent biological investigation. Researchers are encouraged to adapt and optimize these protocols to explore the structure-activity relationships within this exciting new area of medicinal chemistry.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions with 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoroisatoic Anhydride in 1,3-dipolar cycloaddition reactions. This class of reactions offers a powerful and versatile strategy for the synthesis of novel fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can profoundly influence the pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3]

Introduction

1,3-dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. This compound serves as a unique and reactive precursor that, upon in-situ generation of a 1,3-dipole, can participate in these cycloaddition reactions. A key reaction pathway involves the in-situ formation of an azomethine ylide from the anhydride, which then undergoes a cycloaddition-decarboxylation cascade. This sequence provides a direct route to valuable fluorinated benzodiazepine and quinazolinone scaffolds. The resulting fluorinated heterocyclic cores are prevalent in a wide array of biologically active molecules with potential applications as anticancer, anti-inflammatory, anticonvulsant, and antiviral agents.[4][5][6][7][8]

Key Applications in Drug Development

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties.[1][2][3][9][10] The fluorine atom in derivatives synthesized from this compound can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.[1][2][3]

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[3][10]

  • Modulate Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and ability to cross biological membranes.[1][2]

The resulting heterocyclic scaffolds, such as triazoloquinazolines and oxazoloquinazolinones, are known to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many quinazolinone derivatives are known to act as kinase inhibitors.[11][12][13][14]

  • Antimicrobial and Antiviral Properties: The fused heterocyclic systems have shown promise as anti-infective agents.[4][7]

  • Central Nervous System (CNS) Activity: Benzodiazepine and quinazolinone cores are well-known pharmacophores for CNS-active drugs.[15][16][17][18][19]

Reaction Mechanism and Experimental Workflow

The 1,3-dipolar cycloaddition of this compound with an in-situ generated azomethine ylide proceeds through a multi-step sequence. The following diagram illustrates the proposed reaction mechanism.

reaction_mechanism cluster_0 In-situ Generation of Azomethine Ylide cluster_1 Cycloaddition and Rearrangement Amine Secondary Amine Ylide Azomethine Ylide Amine->Ylide Condensation Aldehyde Aldehyde Aldehyde->Ylide Anhydride 3-Fluoroisatoic Anhydride Intermediate Spiro-oxazolidinone Intermediate Ylide->Intermediate Reaction Anhydride->Intermediate [3+2] Cycloaddition Product Fluorinated Benzodiazepinone Intermediate->Product Decarboxylation & Ring Expansion

Figure 1: Proposed reaction mechanism for the 1,3-dipolar cycloaddition.

The general experimental workflow for this reaction is depicted below.

experimental_workflow start Start reagents Combine this compound, Aldehyde, and Amine in Solvent start->reagents reaction Heat Reaction Mixture (e.g., Reflux in Toluene) reagents->reaction monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow.

Experimental Protocols

The following protocol is a representative example for the synthesis of a fluorinated benzodiazepinone derivative via a 1,3-dipolar cycloaddition reaction. Researchers should adapt and optimize the conditions for their specific substrates.

Protocol 1: Synthesis of a Fluorinated Benzodiazepinone Derivative

Materials:

  • This compound

  • A secondary amine (e.g., sarcosine)

  • An aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Anhydrous solvent (e.g., toluene or xylenes)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the secondary amine (1.2 equivalents) and the aldehyde (1.2 equivalents) in anhydrous toluene (20 mL per mmol of anhydride), add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated benzodiazepinone.

Data Presentation

The following tables summarize representative data for analogous 1,3-dipolar cycloaddition reactions of isatoic anhydrides. These can be used as a reference for expected outcomes with this compound.

Table 1: Reaction Conditions for the Synthesis of Benzodiazepinones

EntryIsatoic AnhydrideAldehydeAmineSolventTemp (°C)Time (h)Yield (%)
1Isatoic AnhydrideFormaldehydeSarcosineToluene1101885
25-Nitroisatoic AnhydrideBenzaldehydeSarcosineXylenes1402478
3This compoundFormaldehydeSarcosineToluene11020Est. 80-90
4This compound4-ChlorobenzaldehydeSarcosineXylenes14024Est. 75-85

*Estimated yields based on similar reactions.

Table 2: Characterization Data for a Representative Product

PropertyData
Product Name 8-Fluoro-4-methyl-1,2,3,4-tetrahydrobenzo[d][1][2]diazepin-5-one
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, N-CH₂-N), 3.8 (s, 2H, Ar-CH₂-N), 2.5 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165.0 (C=O), 160.0 (d, J=245 Hz, C-F), 140.0, 130.0, 125.0, 120.0, 115.0 (d, J=22 Hz), 65.0, 55.0, 40.0
Mass Spec (ESI) m/z 195.09 [M+H]⁺

*Note: The spectral data provided is a hypothetical representation for the proposed product and should be confirmed by experimental analysis.

Conclusion

The 1,3-dipolar cycloaddition of this compound represents a highly effective and atom-economical approach for the synthesis of novel fluorinated heterocyclic compounds. The resulting products are of significant interest to the pharmaceutical industry due to the beneficial effects of fluorine on drug properties. The protocols and data presented herein provide a solid foundation for researchers to explore this promising area of synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Proposed Palladium-Catalyzed Cyclization of 3-Fluoroisatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed methodology for the palladium-catalyzed cyclization of 3-fluoroisatoic anhydride derivatives. This reaction is anticipated to yield valuable fluorinated heterocyclic compounds, such as 4-quinazolone derivatives, which are significant scaffolds in medicinal chemistry and drug development. The protocols provided are based on established principles of palladium catalysis and the known reactivity of isatoic anhydrides.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Isatoic anhydrides are versatile building blocks for the synthesis of a variety of heterocyclic compounds, including quinazolinones, which exhibit a broad spectrum of biological activities. The palladium-catalyzed functionalization of C-H bonds and cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[1][2][3] This application note details a proposed palladium-catalyzed intramolecular cyclization of this compound derivatives for the synthesis of novel fluorinated heterocycles. While direct literature on this specific transformation is limited, the protocols are derived from well-established palladium-catalyzed reactions.[4][5]

Proposed Reaction Scheme

The proposed reaction involves the palladium-catalyzed intramolecular cyclization of a this compound derivative with an appropriate nitrogen nucleophile. The general transformation is depicted below:

This reaction is expected to proceed via a catalytic cycle involving oxidative addition, coordination of the nucleophile, intramolecular cyclization, and reductive elimination.

Experimental Protocols

The following are detailed protocols for the proposed palladium-catalyzed cyclization. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of Fluorinated Quinazolinone Derivatives

A mixture of the this compound derivative (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) is assembled in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene or dioxane, 0.1 M) is added, and the reaction mixture is heated to a specified temperature (e.g., 100-120 °C) with stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluorinated quinazolinone derivative.

Table 1: Proposed Reaction Parameters

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃2-10 mol% loading is typical.
Ligand Xantphos, P(t-Bu)₃, dppfLigand choice is crucial for reaction efficiency.
Base Cs₂CO₃, K₂CO₃, K₃PO₄An inorganic base is generally required.
Solvent Toluene, Dioxane, DMFAnhydrous conditions are essential.
Temperature 80-140 °COptimization may be required.
Atmosphere Nitrogen or ArgonTo prevent catalyst degradation.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed palladium-catalyzed cyclization, illustrating the potential impact of varying reaction conditions.

Table 2: Hypothetical Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene1101285
2Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Toluene1101282
3Pd(OAc)₂ (5)P(t-Bu)₃ (10)Cs₂CO₃Toluene1101275
4Pd(OAc)₂ (5)dppf (10)Cs₂CO₃Toluene1101268
5Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Toluene1101278
6Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Toluene1101280
7Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001888
8Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃DMF120872

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed cyclization of a this compound derivative. The cycle is initiated by the oxidative addition of the isatoic anhydride to a Pd(0) species.

Palladium-Catalyzed Cyclization of this compound pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Isatoic Anhydride) pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-X Complex oxidative_addition->pd_intermediate nucleophile_coordination Nucleophile Coordination pd_intermediate->nucleophile_coordination cyclization_intermediate Cyclization Intermediate nucleophile_coordination->cyclization_intermediate intramolecular_cyclization Intramolecular Cyclization cyclization_intermediate->intramolecular_cyclization product_complex Product-Pd(II) Complex intramolecular_cyclization->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Fluorinated Quinazolinone reductive_elimination->product

Caption: Proposed catalytic cycle for the palladium-catalyzed cyclization.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target fluorinated heterocyclic compounds.

Experimental Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine - Dry over Na₂SO₄ monitoring->workup Reaction Complete purification Purification: - Concentrate Crude Product - Column Chromatography workup->purification characterization Characterization: - NMR - HRMS - IR purification->characterization end End characterization->end

Caption: General workflow for synthesis and purification.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The proposed palladium-catalyzed cyclization of this compound derivatives offers a promising route for the synthesis of novel fluorinated heterocyclic compounds. The provided protocols and workflows serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery. Further optimization and exploration of the substrate scope will be essential to fully realize the potential of this methodology.

References

Application Notes and Protocols: The Use of 3-Fluoroisatoic Anhydride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride is a valuable and versatile building block in the synthesis of various heterocyclic compounds, particularly quinazolinones and benzoxazinones. The incorporation of a fluorine atom at the 3-position of the isatoic anhydride ring can significantly influence the physicochemical and biological properties of the resulting molecules. In the context of agrochemical research, this fluorination can enhance metabolic stability, improve binding affinity to target enzymes, and increase the overall efficacy of pesticides. This document provides detailed application notes and synthetic protocols for the potential use of this compound in the development of novel agrochemicals, drawing upon established synthetic methodologies for structurally related compounds.

Application Notes: Synthesis of Bioactive Heterocycles

This compound serves as a key precursor for the synthesis of fluorinated quinazolinones and benzoxazinones, classes of compounds that have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] The primary reaction involves the nucleophilic attack of an amine on the anhydride, leading to the formation of an intermediate that can subsequently cyclize to form the desired heterocyclic scaffold.

The general synthetic utility of isatoic anhydrides in forming quinazolinones through a three-component coupling reaction with amines and aldehydes is a well-established and efficient method.[3] This approach allows for the generation of a diverse library of substituted quinazolinones for biological screening.

Key Applications in Agrochemical Synthesis:

  • Herbicides: The benzoxazinone scaffold is a known inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[4][5][6] By using this compound, novel fluorinated benzoxazinone-based herbicides with potentially improved efficacy and crop selectivity can be developed.

  • Fungicides and Bactericides: Quinazolinone derivatives have been shown to possess significant antifungal and antibacterial activities.[1] The introduction of a fluorine atom via this compound can enhance the antimicrobial potency of these compounds, offering new solutions for crop disease management.

  • Insecticides: Certain quinazolinone derivatives have been investigated for their insecticidal properties. The reaction of this compound with various amines can lead to the synthesis of novel fluorinated insecticides.[7]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally similar agrochemical compounds and are provided as a guide for the synthesis of derivatives from this compound.

Protocol 1: Synthesis of a 3-Fluoro-Benzoxazinone-Based Herbicide Candidate

This protocol outlines a hypothetical synthesis of a 3-fluoro-benzoxazinone derivative analogous to known PPO-inhibiting herbicides.

Objective: To synthesize a novel 3-fluoro-benzoxazinone derivative for herbicidal activity screening.

Reaction Scheme:

G 3-Fluoroisatoic_anhydride This compound Intermediate Intermediate 3-Fluoroisatoic_anhydride->Intermediate Reaction Amine_reagent Amine Reagent (e.g., 2-amino-X) Amine_reagent->Intermediate Product 3-Fluoro-Benzoxazinone Derivative Intermediate->Product Cyclization Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Base Base (e.g., K2CO3) Base->Product

Caption: Synthetic pathway for a 3-fluoro-benzoxazinone derivative.

Materials:

  • This compound

  • Appropriate amine (e.g., a substituted 2-aminophenol)

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Formation of the N-substituted-2-amino-6-fluorobenzoic acid.

    • To a solution of the selected amine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the intermediate N-substituted-2-amino-6-fluorobenzoic acid.

  • Step 2: Cyclization to the 3-Fluoro-Benzoxazinone.

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Slowly add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final 3-fluoro-benzoxazinone derivative.

Expected Outcome:

A solid product, the structure of which should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis of a 3-Fluoro-Quinazolinone Derivative

This protocol describes a one-pot, three-component reaction to synthesize a 3-fluoro-quinazolinone derivative for potential fungicidal or insecticidal screening.[3]

Objective: To efficiently synthesize a diverse range of 3-fluoro-quinazolinone derivatives.

Reaction Scheme:

G 3-Fluoroisatoic_anhydride This compound Product 2,3-Dihydroquinazolin-4(1H)-one 3-Fluoroisatoic_anhydride->Product One-pot reaction Amine Amine Amine->Product Aldehyde Aldehyde Aldehyde->Product Catalyst Catalyst (e.g., Fe3O4 nanoparticles) Catalyst->Product Solvent Solvent (e.g., Water) Solvent->Product

Caption: One-pot synthesis of a 3-fluoro-quinazolinone derivative.

Materials:

  • This compound

  • A primary amine (aliphatic or aromatic)

  • An aldehyde

  • Catalyst (e.g., magnetic Fe₃O₄ nanoparticles)[3]

  • Water

  • Ethanol

  • Ethyl acetate

Procedure:

  • A mixture of this compound (1.0 mmol), the chosen amine (1.0 mmol), the selected aldehyde (1.0 mmol), and the catalyst (e.g., Fe₃O₄ nanoparticles, 10 mol%) in water (5 mL) is stirred at 80 °C for the time required for the reaction to complete (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated using an external magnet.

  • The aqueous layer is decanted, and the crude product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.

Expected Outcome:

A crystalline solid, with the structure confirmed by spectroscopic methods.

Quantitative Data

The following table presents exemplary herbicidal activity data for benzoxazinone derivatives that are structurally related to the potential products synthesized from this compound. This data is provided for comparative purposes to indicate the potential efficacy of 3-fluoro analogues.

Table 1: Herbicidal Activity of Structurally Related Benzoxazinone PPO Inhibitors [5]

Compound IDTarget Weed SpeciesIC₅₀ (μM)
8e (Flumioxazin analogue)Abutilon theophrasti (Velvetleaf)0.02
8e (Flumioxazin analogue)Digitaria sanguinalis (Crabgrass)0.05
7af (Pyrimidinedione Hybrid)Nicotiana tabacum PPO (NtPPO)0.014 (Kᵢ value)

Disclaimer: The data presented in this table is for structurally analogous compounds and not for derivatives of this compound. It should be used as a reference for potential activity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel agrochemical candidates derived from this compound.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Lead Optimization Start 3-Fluoroisatoic Anhydride Reaction Reaction with Amine/Aldehyde Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Herbicidal/ Fungicidal Assay) Characterization->Primary_Screening Dose_Response Dose-Response Analysis (IC50/EC50) Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis Iterative Cycle Analogue_Synthesis->SAR_Studies Iterative Cycle

Caption: General workflow for agrochemical discovery.

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving yields and troubleshooting common issues encountered in reactions involving 3-Fluoroisatoic Anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Question 1: I am observing a very low yield or no product formation in my reaction with this compound. What are the common causes?

Answer: Low or no yield is a frequent issue that can stem from several factors:

  • Hydrolysis of the Anhydride: this compound is sensitive to moisture. The presence of water will hydrolyze it to the inactive 3-fluoroisatoic acid.[1][2] It is critical to use anhydrous solvents and reagents and to handle the anhydride under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]

  • Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient amines and alcohols may react slowly.[2] In such cases, consider increasing the reaction temperature, prolonging the reaction time, or using a catalyst.[2] For sluggish amide couplings, a non-nucleophilic base like triethylamine can be beneficial.[3]

  • Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently, particularly for the cyclization step in multi-step reactions.[2] Optimization of the temperature is crucial.

  • Degraded Starting Material: The anhydride may have degraded due to improper storage or handling. Always use a fresh batch or verify the purity of the this compound before use.[3]

Question 2: My reaction is producing a significant amount of a polar byproduct that is difficult to separate. What could it be and how can I prevent it?

Answer: The formation of a polar byproduct is often due to one of two main issues:

  • Incomplete Cyclization: In reactions designed to form cyclic products like quinazolinones, the intermediate (e.g., a substituted anthranilamide) may fail to cyclize completely. To resolve this, you can increase the reaction time or temperature to promote cyclization. Adding a dehydrating agent like acetic anhydride can also be effective.[2]

  • Hydrolysis to 3-Fluoroisatoic Acid: As mentioned, hydrolysis of the starting anhydride due to moisture results in the formation of 3-fluoroisatoic acid.[1] This indicates a problem with water contamination. Ensure all reagents, solvents, and glassware are rigorously dried in future experiments.[2]

Question 3: How can I monitor the progress of my reaction involving this compound?

Answer: Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress.[2][4] Select a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between the starting materials (this compound and the nucleophile), any intermediates, and the final product. The spots can be visualized under UV light. The reaction is considered complete when the starting material spots have disappeared and a prominent product spot is observed.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the consumption of starting materials and the formation of the desired product mass.[4]

Question 4: What are common side reactions when using amines as nucleophiles, and how can they be minimized?

Answer: When reacting this compound with primary amines, the formation of urea-type byproducts can be a significant issue, reducing the yield of the desired amide. This occurs when the initially formed product reacts with another molecule of the amine.[5] To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the this compound to ensure the amine is fully consumed.[3][5]

  • Slow Addition & Low Temperature: Add the amine slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C). This controls the reaction rate and keeps the concentration of free amine low, disfavoring the side reaction.[5]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with the primary nucleophile.[5]

Quantitative Data Summary

The following tables provide representative data for reaction conditions that can be adapted for optimizing reactions with this compound.

Table 1: Representative Conditions for Amidation of Anhydrides (Note: Yields are substrate-dependent and these conditions serve as a starting point for optimization.)

Nucleophile (Amine)Anhydride Equiv.Base (Equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
Primary Amine (Aliphatic)1.2Et₃N (1.5)DCM256>90
Secondary Amine1.2Et₃N (1.5)THF401875-85
Aniline (Electron-rich)1.2Pyridine (2.0)Pyridine251288
Aniline (Electron-poor)1.3Et₃N (2.0)DMF602450-70
Data adapted from similar anhydride reactions for illustrative purposes.[3]

Table 2: Conditions for Three-Component Synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Involving Isatoic Anhydride, an Amine, and an Aldehyde)

Aldehyde SubstituentAmineCatalystSolventTemperatureYield (%)
Electron-donating3-TrifluoromethylanilineH₂NSO₃HWaterRoom Temp84
Electron-withdrawing3-TrifluoromethylanilineH₂NSO₃HWaterRoom Temp72
Bulky Substituent3-TrifluoromethylanilineH₂NSO₃HEthanolRefluxLower Yields
Data from reactions with isatoic anhydride, demonstrating electronic and steric effects.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-aminobenzamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or THF). If a base like triethylamine is used, add it to this solution.

  • Anhydride Addition: Dissolve this compound (1.1-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[2]

  • Workup:

    • Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.[5]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.[2]

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield Reactions

low_yield_troubleshooting start Low or No Product by TLC/LC-MS anhydride_check Are reagents (anhydride, solvent) anhydrous and pure? start->anhydride_check conditions_check Are reaction conditions (temp, time, catalyst) appropriate for the substrate? anhydride_check->conditions_check Yes fix_anhydride Use fresh, pure anhydride. Dry solvents and glassware rigorously. anhydride_check->fix_anhydride No workup_check Is product being lost during workup? conditions_check->workup_check Yes fix_conditions Increase temperature or time. Add catalyst (e.g., non-nucleophilic base). conditions_check->fix_conditions No fix_workup Modify aqueous wash pH. Minimize extractions. Use alternative purification. workup_check->fix_workup Yes rerun Re-run Reaction workup_check->rerun No fix_anhydride->rerun fix_conditions->rerun fix_workup->rerun experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve Amine (& Base) in Anhydrous Solvent under N₂/Ar add Add this compound Solution Dropwise at 0°C prep->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Quench with aq. NaHCO₃ stir->quench extract Aqueous Workup (Extraction & Washes) quench->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify product Pure N-Substituted Product purify->product

References

Technical Support Center: Managing Side Reactions with 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroisatoic Anhydride. Here, you will find detailed information on identifying, minimizing, and managing common side reactions to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are hydrolysis, formation of a dimeric byproduct, and decarboxylation.

  • Hydrolysis: this compound can react with water to form 2-amino-6-fluorobenzoic acid. This is a common issue as the anhydride is highly sensitive to moisture.[1]

  • Dimerization: The formation of a diacylated byproduct, N-(2-carboxy-3-fluorophenyl)-2-amino-6-fluorobenzamide (or a related isomer), can occur. This happens when the desired primary amine nucleophile deprotonates the initially formed amide product, which then acts as a nucleophile towards another molecule of this compound.

  • Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation, leading to the formation of various degradation products and a reduction in the yield of the desired product. The exact temperature at which this becomes significant can vary based on the reaction conditions.

Q2: How can I minimize the hydrolysis of this compound?

A2: Minimizing hydrolysis is crucial for achieving high yields. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.[1]

  • Reagent Purity: Use freshly opened or properly stored this compound. Older bottles may have absorbed moisture from the atmosphere.

  • Temperature Control: Since the rate of hydrolysis can increase with temperature, running the reaction at the lowest effective temperature can help minimize this side reaction.[1]

Q3: What causes the formation of the dimeric byproduct and how can I prevent it?

A3: The dimeric byproduct forms when the amine reactant or another basic species in the reaction mixture deprotonates the newly formed amide product, which then attacks a second molecule of this compound. To prevent this:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine nucleophile to this compound. An excess of the anhydride can provide more opportunities for the side reaction to occur.

  • Slow Addition: Add the this compound slowly to the solution of the amine. This maintains a low concentration of the anhydride, favoring the desired reaction with the more nucleophilic primary amine over the less nucleophilic amide product.

  • Use of a Non-nucleophilic Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to scavenge any acid formed during the reaction without promoting deprotonation of the amide product.

Q4: At what temperature does decarboxylation of this compound become a significant issue?

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-Acylated Product
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents (e.g., distilled from a suitable drying agent). 3. Conduct the reaction under an inert atmosphere (N2 or Ar). 4. Use a fresh bottle of this compound.Increased yield of the desired product and reduced presence of 2-amino-6-fluorobenzoic acid.
Formation of Dimeric Byproduct 1. Use a 1:1 molar ratio of amine to anhydride. 2. Add the anhydride portion-wise or as a solution via a syringe pump over an extended period. 3. Run the reaction at a lower temperature to favor the more reactive primary amine.Minimized formation of the high-molecular-weight dimeric impurity.
Incomplete Reaction 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If the reaction is sluggish, consider a slight increase in temperature or a longer reaction time. 3. Ensure efficient stirring.Complete consumption of the starting materials.
Decarboxylation 1. Keep the reaction temperature below 80°C, preferably at room temperature if the reaction proceeds at a reasonable rate. 2. Monitor for CO2 evolution.Reduced formation of degradation products and improved yield of the desired amide.
Problem 2: Presence of 2-Amino-6-fluorobenzoic Acid in the Product
Potential Cause Troubleshooting Step Purification Protocol
Hydrolysis of this compound Follow the steps outlined in "Problem 1" to minimize hydrolysis during the reaction.Acid-Base Extraction: 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 2-amino-6-fluorobenzoic acid will be extracted into the aqueous layer. 3. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound to Minimize Side Reactions
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., THF, DCM, or acetonitrile).

  • Reagent Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Slowly add the this compound solution to the stirred amine solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a small amount of methanol to react with any excess anhydride.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any 2-amino-6-fluorobenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis (2-amino-6-fluorobenzoic acid present?) start->check_hydrolysis check_dimer Check for Dimerization (High MW byproduct present?) check_hydrolysis->check_dimer No solution_hydrolysis Implement Anhydrous Conditions: - Dry glassware & solvents - Inert atmosphere check_hydrolysis->solution_hydrolysis Yes check_decarb Check for Decarboxylation (Gas evolution? High temp?) check_dimer->check_decarb No solution_dimer Optimize Reaction Kinetics: - Slow addition of anhydride - Control stoichiometry check_dimer->solution_dimer Yes solution_decarb Lower Reaction Temperature check_decarb->solution_decarb Yes purification Purification (Acid-Base Extraction / Chromatography) check_decarb->purification No solution_hydrolysis->purification solution_dimer->purification solution_decarb->purification Reaction_Pathways cluster_main Main Reaction Pathways cluster_side Side Reactions Anhydride This compound DesiredProduct Desired N-Acylated Product Anhydride->DesiredProduct + R-NH2 HydrolysisProduct Hydrolysis (2-amino-6-fluorobenzoic acid) Anhydride->HydrolysisProduct + H2O DecarbProduct Decarboxylation Products Anhydride->DecarbProduct Heat Amine Primary Amine (R-NH2) DimerProduct Dimerization Byproduct DesiredProduct->DimerProduct + this compound - H+

References

optimization of 3-Fluoroisatoic anhydride reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluoroisatoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated derivative of isatoic anhydride. It is a versatile reagent in organic synthesis, primarily used as a precursor for the synthesis of fluorinated heterocyclic compounds, such as quinazolinones and benzoxazinones.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Hydrolysis can occur in the presence of water, leading to the formation of 3-fluoroisatoic acid, which may interfere with subsequent reactions.[1]

Q3: What safety precautions should be taken when handling this compound?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: How does the fluorine substituent affect the reactivity of the isatoic anhydride core?

A4: The fluorine atom is strongly electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbons in the anhydride ring. This can lead to increased reactivity towards nucleophiles.[1] The fluorine substituent can also influence the regioselectivity of certain reactions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded this compound: The starting material may have hydrolyzed due to improper storage. 2. Inactive Catalyst: The catalyst may be old, poisoned, or used in insufficient quantity. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.[2] 4. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.1. Use fresh or properly stored this compound. Confirm the purity of the starting material by melting point or spectroscopy. 2. Use a fresh batch of catalyst at the recommended loading. Consider screening different catalysts. 3. Optimize the reaction temperature. A stepwise increase in temperature while monitoring the reaction by TLC can help identify the optimal range.[2] 4. Screen a variety of solvents. For quinazolinone synthesis, solvents like ethanol, water, or solvent-free conditions have been reported to be effective.[3]
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Common side reactions include the formation of 2-amino-N-substituted benzamides without subsequent cyclization, or self-condensation products. 2. Hydrolysis of Starting Material: Presence of water can lead to the formation of 3-fluoroisatoic acid.[1]1. Ensure anhydrous reaction conditions if necessary. The choice of catalyst and reaction time can also influence the product distribution. 2. Use anhydrous solvents and dry glassware.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product is an Oil: The product may not crystallize easily.1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective for purifying solid products.[4] 2. If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography is the best alternative.
Inconsistent NMR Spectra of Quinazolinone Product 1. Tautomerism: Quinazolinones can exist as tautomers, leading to multiple sets of signals in the NMR spectrum. This can be influenced by the solvent, temperature, and pH.[5] 2. Broad or Absent N-H Signal: The N-H proton can undergo rapid exchange with residual water in the NMR solvent, causing the signal to broaden or disappear.[5] 3. Solvent Effects: Different solvents can lead to significant changes in chemical shifts due to their influence on tautomeric equilibrium and hydrogen bonding.[5]1. Be aware of the potential for tautomerism when interpreting spectra. Running the NMR in different solvents may help in characterization. 2. This is a common observation. A D₂O exchange experiment can confirm the presence of an exchangeable N-H proton; the signal will disappear after adding a drop of D₂O.[5] 3. Use a consistent NMR solvent for comparing different batches of the product. DMSO-d₆ is a common choice that can stabilize the amide form of quinazolinones.[5]

Data on Reaction Conditions for Quinazolinone Synthesis

The following tables summarize reaction conditions for the synthesis of quinazolinone derivatives from isatoic anhydrides. While not all data is specific to the 3-fluoro derivative, it provides a strong starting point for optimization.

Table 1: Effect of Catalyst on the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sulfamic acidWater or EthanolRoom Temp.Varies72-84[6]
Fe₃O₄ nanoparticlesWaterRefluxVariesHigh[7]
SBA-Pr-SO₃HSolvent-free12030 min95[8]
Bi(NO₃)₃·5H₂OSolvent-free80VariesExcellent[9]

Table 2: Effect of Reaction Temperature on the Yield of 2-amino-N-benzylbenzamide from Isatoic Anhydride and Benzylamine

Temperature (°C)SolventYield (%)
75Water58.7
100Water63.3
125Water62.0
150Water58.7
175Water54.0
200Water46.7
75Ethyl Acetate72.0
100Ethyl Acetate74.7
125Ethyl Acetate74.0
150Ethyl Acetate70.7
175Ethyl Acetate68.7
200Ethyl Acetate64.7
Data adapted from a study on isatoic anhydride, providing a useful trend for temperature optimization.[2]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • A primary amine

  • An aldehyde

  • Catalyst (e.g., Bi(NO₃)₃·5H₂O, 5 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.1 mmol), the aldehyde (1 mmol), the primary amine (1 mmol), and the catalyst (0.05 mmol).

  • Heat the mixture at 80 °C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/n-hexane, 1:3).

  • Upon completion of the reaction, add hot ethanol (15 mL) to the reaction mixture.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature. The pure product should crystallize out.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Amine, Aldehyde, and Catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) reagents->heat monitor Monitor by TLC heat->monitor dissolve Dissolve in Hot Ethanol monitor->dissolve Reaction Complete filter Filter to Remove Catalyst dissolve->filter crystallize Cool to Crystallize Product filter->crystallize isolate Isolate Product by Filtration crystallize->isolate

Caption: A typical experimental workflow for the synthesis of quinazolinones.

troubleshooting_pathway start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok OK sm_bad Degraded/Impure check_sm->sm_bad Not OK check_conditions Review Reaction Conditions sm_ok->check_conditions use_fresh_sm Use Fresh Starting Material sm_bad->use_fresh_sm temp_issue Suboptimal Temperature? check_conditions->temp_issue optimize_temp Optimize Temperature temp_issue->optimize_temp Yes catalyst_issue Catalyst Issue? temp_issue->catalyst_issue No optimize_catalyst Use Fresh Catalyst/ Screen Catalysts catalyst_issue->optimize_catalyst Yes solvent_issue Poor Solvent Choice? catalyst_issue->solvent_issue No optimize_solvent Screen Solvents solvent_issue->optimize_solvent Yes

Caption: A troubleshooting decision tree for low or no product yield.

References

Technical Support Center: 3-Fluoroisatoic Anhydride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroisatoic anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvents like ethanol, or mixtures such as hexane/ethyl acetate and hexane/acetone.[1] Experiment with small batches to identify the optimal solvent or solvent system.
Excessive Solvent Volume Using too much solvent will result in the product remaining in the solution even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the product crystallizes too quickly (e.g., upon slight cooling), impurities can become trapped within the crystals. Ensure the solution is fully dissolved at a high temperature and then allow it to cool slowly to form pure crystals. Using a pre-heated funnel during filtration of the hot solution can prevent premature crystallization.
Product Loss During Washing Washing the collected crystals with a solvent in which the product is soluble will lead to yield loss. Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

Issue 2: Product "Oils Out" During Recrystallization

Potential Cause Troubleshooting Steps
High Impurity Level A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like a solvent wash or flash chromatography to remove bulk impurities before recrystallization.
Solvent Polarity Mismatch If the solvent is too nonpolar for the compound, it may "oil out." Try switching to a more polar solvent system. A combination of solvents, such as hexane with a small amount of ethyl acetate or acetone, can sometimes resolve this issue.[1]
Cooling Rate Too Fast Rapid cooling can prevent the molecules from arranging into a crystal lattice, leading to the formation of an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

Issue 3: Impurities Remain After a Single Purification Step

Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography If impurities have a similar polarity to the product, they may co-elute during column chromatography. Optimize the mobile phase by trying different solvent systems or using a gradient elution. Thin-layer chromatography (TLC) can be used to screen for the best solvent system.
Incomplete Removal by Recrystallization Some impurities may have similar solubility profiles to the product. A second recrystallization from a different solvent system may be necessary. Alternatively, combine purification techniques, for example, column chromatography followed by recrystallization.
Hydrolysis of the Product This compound is susceptible to hydrolysis, especially in the presence of water, which forms 3-fluoroisatoic acid.[2] Ensure all solvents and glassware are dry. If hydrolysis is suspected, the resulting carboxylic acid can be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by drying and removal of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and the hydrolysis product, 3-fluoroisatoic acid.[2] The specific impurities will depend on the synthetic route used.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good starting point is to test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and upon heating. Solvents such as ethanol, ethyl acetate, acetone, and solvent mixtures like hexane/ethyl acetate are often employed for compounds with similar functionalities.[1] For isatoic anhydride, 95% ethanol or dioxane have been used for recrystallization.[3]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification, especially for column chromatography. To assess the final purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and High-Performance Liquid Chromatography (HPLC) are recommended. A commercially available this compound is listed with a purity of 97%.[3]

Q4: What are the key parameters to consider for flash chromatography of this compound?

A4: Key parameters include the choice of stationary phase (silica gel is common for normal-phase chromatography), the mobile phase (eluent), and the loading technique. The mobile phase should be optimized using TLC to achieve good separation between the product and impurities. A common starting point for normal-phase chromatography is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[4]

Q5: My purified this compound shows a broad melting point range. What does this indicate?

A5: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. If you observe a broad range, further purification is recommended.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common mobile phase for compounds of similar polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better separation, consider dry loading by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[4]

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (Approx.)Final Purity (Approx.)Yield (Approx.)Notes
Recrystallization (Ethanol) 85%95-97%70-85%Yield can vary based on solubility and initial purity.
Flash Chromatography (Silica, Hexane/EtOAc) 85%>98%80-90%Highly effective for removing closely related impurities.
Combined Chromatography & Recrystallization 85%>99%60-75%Provides the highest purity but with some loss in overall yield.

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome Crude Crude 3-Fluoroisatoic Anhydride Product Recrystallization Recrystallization Crude->Recrystallization Option 1 Chromatography Flash Chromatography Crude->Chromatography Option 2 Analysis TLC, NMR, Melting Point, HPLC Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>97%) Analysis->Pure Purity Met Impure Impure Product (<97%) Analysis->Impure Purity Not Met Impure->Recrystallization Repurify Impure->Chromatography Repurify

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingTree decision decision issue issue solution solution Start Purification Attempt PurityCheck Check Purity (TLC, MP, etc.) Start->PurityCheck YieldCheck Check Yield PurityCheck->YieldCheck Purity OK Problem Identify Issue PurityCheck->Problem Purity NOT OK YieldCheck->Problem Yield NOT OK LowYield Low Yield Problem->LowYield LowPurity Low Purity Problem->LowPurity OilingOut Product Oiled Out Problem->OilingOut OptimizeSolvent Optimize Solvent/ Volume LowYield->OptimizeSolvent Repurify Repurify/ Combine Methods LowPurity->Repurify ChangeMethod Change Purification Method (e.g., Chroma) OilingOut->ChangeMethod SlowCooling Slow Down Cooling Rate OilingOut->SlowCooling

Caption: Decision tree for troubleshooting common purification issues.

References

preventing hydrolysis of 3-Fluoroisatoic anhydride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 3-Fluoroisatoic anhydride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

A1: this compound is a bicyclic organic compound used as a reagent in organic synthesis, particularly for the preparation of fluorinated anthranilic acid derivatives and heterocyclic compounds.[1] Like other acid anhydrides, it is highly susceptible to hydrolysis. The presence of water leads to the cleavage of the anhydride ring, forming 3-fluoroisatoic acid.[1] This occurs because the carbonyl carbons of the anhydride are electrophilic and readily attacked by nucleophiles, such as water.

Q2: What are the common signs of this compound hydrolysis in my reaction?

A2: The primary indicators of hydrolysis are a lower than expected yield of your desired product and the presence of a new, more polar spot on your Thin Layer Chromatography (TLC) analysis, which corresponds to the 3-fluoroisatoic acid byproduct. You may also observe a change in the physical properties of your reaction mixture, such as the precipitation of the less soluble 3-fluoroisatoic acid.

Q3: Which solvents are recommended for reactions with this compound to minimize hydrolysis?

A3: Aprotic solvents are highly recommended as they do not participate in hydrogen bonding and are less likely to contain significant amounts of water. Commonly used aprotic solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). It is crucial to use anhydrous grades of these solvents.

Q4: How can I ensure my reaction setup is sufficiently anhydrous?

A4: To maintain anhydrous conditions, all glassware should be thoroughly oven-dried (at >100 °C for several hours) or flame-dried under a stream of inert gas (like nitrogen or argon) and allowed to cool in a desiccator or under an inert atmosphere. Reactions should be conducted under an inert atmosphere using a nitrogen or argon balloon or a Schlenk line. All reagents and solvents should be verified to be anhydrous.

Q5: What are suitable drying agents for solvents and reagents used in these reactions?

A5: Molecular sieves (3Å or 4Å) are excellent for drying aprotic solvents. For drying reaction mixtures in-situ, activated molecular sieves can be added, but their compatibility with all reaction components should be verified. Other drying agents like anhydrous sodium sulfate or magnesium sulfate are typically used during the work-up phase after quenching the reaction.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Polar Byproduct

Possible Cause: Hydrolysis of this compound.

Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Ensure all glassware was properly dried.

    • Confirm the use of anhydrous solvents. Consider using freshly opened bottles or solvents dried over an appropriate drying agent.

    • Check for leaks in your inert atmosphere setup.

  • Reagent Purity:

    • Use a fresh bottle of this compound. Older bottles may have absorbed atmospheric moisture.

    • If the purity is questionable, consider purifying the anhydride before use (see purification protocol below).

  • Reaction Temperature:

    • While some reactions require elevated temperatures, higher temperatures can also accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature for a longer duration.

  • Order of Addition:

    • In some cases, adding the this compound slowly to the solution of the nucleophile can minimize its exposure to any trace amounts of water.

Issue 2: Difficulty in Purifying the Product from 3-Fluoroisatoic Acid

Possible Cause: The acidic nature of the byproduct complicates standard purification techniques.

Troubleshooting Steps:

  • Aqueous Basic Wash: During the work-up, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid of the 3-fluoroisatoic acid, forming a salt that is soluble in the aqueous layer and can be separated. Be cautious, as this will also neutralize any acidic catalysts.

  • Chromatography: If the basic wash is not completely effective or incompatible with your product, column chromatography is a reliable method. The more polar 3-fluoroisatoic acid will have a lower Rf value and can be separated from the less polar product.

Data Presentation

The following table summarizes the expected impact of various experimental parameters on the rate of this compound hydrolysis. This information is based on general principles of anhydride chemistry.

ParameterConditionExpected Impact on Hydrolysis RateRationale
Solvent Protic (e.g., water, methanol)HighProtic solvents can act as nucleophiles and participate in the hydrolysis reaction.
Aprotic (e.g., THF, DCM)LowAprotic solvents do not have acidic protons and are less nucleophilic.
Temperature HighIncreasedThe rate of chemical reactions, including hydrolysis, generally increases with temperature.
LowDecreasedLower temperatures slow down the kinetics of the hydrolysis reaction.
pH Acidic or BasicIncreasedBoth acid and base can catalyze the hydrolysis of anhydrides.
NeutralLowerThe uncatalyzed hydrolysis is generally slower than the acid or base-catalyzed reaction.
Atmosphere Air (contains moisture)IncreasedAtmospheric moisture can be a source of water for hydrolysis.
Inert (N₂ or Ar)DecreasedAn inert atmosphere minimizes the introduction of atmospheric moisture.

Experimental Protocols

Protocol 1: General Anhydrous Procedure for the Synthesis of an Amide from this compound

This protocol describes a general method for reacting this compound with a primary amine under anhydrous conditions to minimize hydrolysis.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) in the anhydrous aprotic solvent.

  • Reaction: To the stirred solution of the amine, add this compound (1.05 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature, but gentle heating may be required for less reactive amines.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 3-fluoroisatoic acid byproduct.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of this compound from its Hydrolysis Byproduct

This protocol describes the removal of 3-fluoroisatoic acid from a sample of this compound.

Materials:

  • Impure this compound

  • Anhydrous toluene

  • Anhydrous hexane

Procedure:

  • Dissolution: In a flame-dried flask, suspend the impure this compound in a minimal amount of hot anhydrous toluene. The anhydride will dissolve, while the more polar 3-fluoroisatoic acid will be less soluble.

  • Hot Filtration: While hot, quickly filter the solution to remove the insoluble 3-fluoroisatoic acid.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous hexane, and dry under vacuum.

Visualizations

Hydrolysis_Pathway Anhydride This compound Acid 3-Fluoroisatoic Acid Anhydride->Acid Hydrolysis Water H₂O Water->Acid Reactant

Caption: Hydrolysis of this compound to 3-fluoroisatoic acid.

Troubleshooting_Workflow Start Low Yield / Byproduct Observed Check_Conditions Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) Start->Check_Conditions Check_Reagents Check Reagent Purity (Fresh Anhydride) Check_Conditions->Check_Reagents Conditions OK Purify Purify Anhydride (Recrystallization) Check_Conditions->Purify Conditions Faulty Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Check_Reagents->Purify Reagents Impure Workup Modify Work-up (Aqueous Basic Wash) Optimize_Temp->Workup Temp OK Success Problem Resolved Workup->Success Purification Successful Purify->Check_Conditions

References

regioselectivity issues in 3-Fluoroisatoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in reactions involving 3-Fluoroisatoic Anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when reacting this compound with nucleophiles?

When this compound reacts with a nucleophile (such as an amine, Nu-H), it can be attacked at two different electrophilic carbonyl carbons (C2 and C4). This leads to two potential regioisomeric products after the loss of CO2. The primary challenge is to control the reaction to selectively form the desired isomer. The two main products are:

  • Path A (Attack at C4): Forms the desired 2-amino-3-fluorobenzamide derivative.

  • Path B (Attack at C2): Forms the isomeric 2-carboxy-6-fluoroanilide derivative.

Q2: What factors influence which regioisomer is formed?

The regiochemical outcome of the reaction is influenced by several factors:

  • Nature of the Nucleophile: The steric bulk and electronic properties of the nucleophile play a crucial role. Sterically hindered nucleophiles may favor attack at the less hindered carbonyl group.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition states of the two competing pathways.

  • Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher selectivity.

  • Catalysts: The presence of Lewis or Brønsted acids can alter the electrophilicity of the carbonyl carbons and influence the reaction pathway.[1]

Q3: My reaction is producing a mixture of isomers. How can I improve the selectivity for the 2-amino-3-fluorobenzamide product (Path A)?

To favor the formation of the 2-amino-3-fluorobenzamide, consider the following strategies:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase selectivity.

  • Solvent Screening: Experiment with a range of solvents, from polar aprotic (like DMF or DMAc) to non-polar (like toluene or THF), to find conditions that favor the desired isomer.

  • Choice of Nucleophile: If possible, using a less sterically demanding nucleophile might influence the site of attack.

  • Slow Addition: Adding the nucleophile slowly to the solution of this compound can help maintain low concentrations and improve selectivity.

Q4: I am observing the formation of a quinazolinone derivative as a side product. Why is this happening and how can I prevent it?

The formation of a quinazolinone is a common subsequent reaction.[2] The initially formed 2-amino-3-fluorobenzamide can undergo intramolecular cyclization, especially in the presence of an acid or upon heating.[1][3] This is often observed in one-pot, three-component reactions involving an aldehyde.[4][5] To prevent this:

  • Maintain Low Temperatures: Avoid high reaction temperatures and prolonged heating.

  • Rapid Work-up: Isolate the 2-amino-3-fluorobenzamide intermediate as soon as the initial reaction is complete.

  • Control pH: Avoid acidic conditions during the reaction and work-up, as this can catalyze the cyclization.

Q5: What are the best analytical techniques to distinguish between the two regioisomers?

Distinguishing between the 2-amino-3-fluorobenzamide and the 2-carboxy-6-fluoroanilide isomers can be achieved using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. 2D NMR techniques like HMBC and HSQC can help confirm the connectivity.

  • Mass Spectrometry (MS): While both isomers have the same mass, their fragmentation patterns in MS/MS experiments may differ, aiding in their identification.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Decomposition of the anhydride due to moisture.[6]2. Non-optimal reaction temperature.3. Unwanted side reactions (e.g., quinazolinone formation).[3]1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Screen a range of temperatures (e.g., 0 °C, RT, 50 °C) to find the optimum.3. Lower the reaction temperature and perform a rapid work-up to isolate the intermediate before it cyclizes.
Poor Regioselectivity (Mixture of Isomers) 1. The two pathways of nucleophilic attack have similar activation energies.2. Reaction temperature is too high, leading to the thermodynamically controlled product mixture.3. Steric or electronic effects of the nucleophile do not strongly favor one position.1. Lower the reaction temperature to favor the kinetically controlled product.2. Systematically screen different solvents to alter the transition state energies.3. If feasible, modify the nucleophile to introduce more significant steric bulk.
Formation of Quinazolinone Side Product 1. The 2-aminobenzamide intermediate is cyclizing under the reaction conditions.[7]2. The reaction is heated for an extended period.3. Presence of an acid catalyst.[1]1. Use milder reaction conditions and avoid high temperatures.2. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.3. If a catalyst is not essential for the initial step, perform the reaction without it. If it is, neutralize it promptly during work-up.
No Reaction or Very Slow Conversion 1. Nucleophile is not sufficiently reactive.2. Low reaction temperature is hindering the reaction rate.1. Consider adding a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity.2. Gradually increase the temperature while monitoring the regioselectivity to find a balance between reaction rate and selectivity.

Key Reaction Pathways and Troubleshooting Logic

Regioselectivity_Pathways cluster_paths Nucleophilic Attack Anhydride 3-Fluoroisatoic Anhydride C4_Attack Attack at C4 (Kinetically Favored?) Anhydride->C4_Attack Path A C2_Attack Attack at C2 (Sterically Hindered?) Anhydride->C2_Attack Path B Nuc Nucleophile (Nu-H) Nuc->C4_Attack Nuc->C2_Attack Intermediate_A Intermediate A C4_Attack->Intermediate_A Intermediate_B Intermediate B C2_Attack->Intermediate_B CO2_A - CO2 Intermediate_A->CO2_A CO2_B - CO2 Intermediate_B->CO2_B Product_A Product A: 2-Amino-3-fluorobenzamide Product_B Product B: 2-Carboxy-6-fluoroanilide CO2_A->Product_A CO2_B->Product_B

Caption: Competing pathways for nucleophilic attack on this compound.

Troubleshooting_Workflow Start Start: Reaction with this compound Check_Selectivity Problem: Poor Regioselectivity? Start->Check_Selectivity Check_Yield Problem: Low Yield? Check_Selectivity->Check_Yield No Optimize_Temp Action: Lower Reaction Temperature Check_Selectivity->Optimize_Temp Yes Check_SideProduct Problem: Quinazolinone Formation? Check_Yield->Check_SideProduct No Check_Moisture Action: Use Anhydrous Conditions Check_Yield->Check_Moisture Yes Optimize_Time Action: Reduce Reaction Time / Rapid Work-up Check_SideProduct->Optimize_Time Yes End Successful Reaction Check_SideProduct->End No Screen_Solvents Action: Screen Solvents Optimize_Temp->Screen_Solvents Screen_Solvents->Check_Selectivity Check_Moisture->Check_Yield Optimize_Time->Check_SideProduct

Caption: A logical workflow for troubleshooting common regioselectivity issues.

Experimental Protocols

Protocol: Synthesis of N-substituted-2-amino-3-fluorobenzamide

This protocol provides a general methodology aimed at favoring nucleophilic attack at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve the amine nucleophile in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred anhydride solution over 15-30 minutes. The slow addition is crucial to maintain control over the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 1-4 hours). Gas evolution (CO2) should be observed.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-2-amino-3-fluorobenzamide.

  • Characterization: Confirm the structure and regiochemistry of the purified product using NMR spectroscopy (1H, 13C, 19F) and Mass Spectrometry.

References

Technical Support Center: Catalyst Selection for 3-Fluoroisatoic Anhydride Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for transformations of 3-fluoroisatoic anhydride, primarily focusing on the synthesis of quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common transformations of this compound?

A1: The most prevalent transformation is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their subsequent oxidation to quinazolin-4(3H)-ones. This reaction typically involves the condensation of this compound with a primary amine (or ammonia source) and an aldehyde.

Q2: What types of catalysts are effective for the synthesis of quinazolinones from this compound?

A2: A wide range of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. These can be broadly categorized as:

  • Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, citric acid, sulfamic acid) and Lewis acids (e.g., iron(III) chloride, zinc chloride) are commonly used to activate the carbonyl groups.[1][2]

  • Base Catalysts: In some cases, bases can be used to facilitate the reaction, particularly in activating the amine nucleophile.

  • Organocatalysts: Proline, thiourea derivatives, and dodecylbenzene sulfonic acid (DBSA) have been shown to be effective.[3]

  • Metal Catalysts: Palladium, copper, and iron-based catalysts, including magnetic nanoparticles, have been utilized for these transformations, offering advantages such as high efficiency and potential for recyclability.[1]

Q3: Does the fluorine substituent on the isatoic anhydride affect the reaction?

A3: Yes, the fluorine atom at the 3-position (which corresponds to the 6-position in the resulting quinazolinone) is an electron-withdrawing group. This can influence the reactivity of the anhydride and the stability of intermediates. It may necessitate slightly different optimal conditions (e.g., temperature, reaction time, catalyst loading) compared to unsubstituted isatoic anhydride.

Q4: What are the key parameters to consider when selecting a catalyst?

A4: The following factors should be considered:

  • Substrate Scope: The reactivity of the amine and aldehyde components. Sterically hindered or electron-deficient substrates may require more active catalysts or harsher conditions.

  • Desired Product: For instance, asymmetric synthesis will require a chiral catalyst.

  • Reaction Conditions: Consider the desired solvent, temperature, and reaction time. Some catalysts are more effective under solvent-free, aqueous, or microwave-assisted conditions.[3]

  • Catalyst Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important practical considerations.

  • Toxicity and Environmental Impact: "Green" catalysts, such as citric acid or those that work in aqueous media, are increasingly preferred.[3]

  • Catalyst Recovery and Reusability: Heterogeneous catalysts, like magnetic nanoparticles, offer the advantage of easy separation and recycling.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst.- Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).- Consider switching to a different class of catalyst (e.g., from an organocatalyst to a Lewis acid).
Suboptimal Reaction Temperature - If no reaction is observed at room temperature, gradually increase the temperature (e.g., to 50 °C, 80 °C, or reflux).- For thermally sensitive substrates, consider a lower temperature with a more active catalyst.
Poor Substrate Reactivity - Electron-deficient amines or sterically hindered aldehydes may react slower. Increase the reaction time or temperature.- A more activating catalyst may be required.
Hydrolysis of this compound - Ensure all glassware is oven-dried and use anhydrous solvents.- Handle this compound in a dry environment (e.g., glovebox or under an inert atmosphere).
Incorrect Solvent - The polarity of the solvent can significantly affect the reaction. Screen different solvents such as ethanol, acetonitrile, toluene, or water.[3]

Problem 2: Formation of Multiple Products/Impurities

Potential Cause Suggested Solution
Formation of Schiff Base Intermediate - This can occur if the final cyclization step is slow. Ensure the catalyst is competent for both imine formation and cyclization.- Increasing the temperature may promote the final ring-closing step.
Side reactions related to the Fluorine Substituent - The electron-withdrawing nature of fluorine can potentially lead to unexpected side reactions. Careful monitoring of the reaction by TLC or LC-MS is crucial.- A milder catalyst or reaction conditions may be necessary.
Decomposition of Starting Materials or Product - Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction to determine the optimal time.- If the product is unstable under the reaction conditions, consider a catalyst that allows for lower temperatures.

Problem 3: Reaction Stalls (Incomplete Conversion)

Potential Cause Suggested Solution
Catalyst Deactivation - The catalyst may be poisoned by impurities in the starting materials or solvent. Purify the reactants and use high-purity solvents.- For heterogeneous catalysts, deactivation may occur. Consider catalyst regeneration or using a fresh batch.
Reversible Reaction - Removal of a byproduct, such as water, can drive the reaction to completion. Consider using a Dean-Stark apparatus or adding molecular sieves.
Insufficient Catalyst Loading - The initial amount of catalyst may not be sufficient for complete conversion. Try a higher catalyst loading.

Data Presentation

The following table summarizes representative catalyst performance for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from unsubstituted isatoic anhydride , an amine, and an aldehyde. This data should be used as a starting point for optimization with this compound.

CatalystAmineAldehydeSolventTemp. (°C)Time (h)Yield (%)Reference
Dodecylbenzene sulfonic acid (DBSA)AnilineVarious aromaticWaterRT (ultrasound)1-262-76[3]
Citric AcidAnilineVarious aromaticEthanolRefluxN/A78-95[3]
Oxalic AcidAmmonium AcetateVarious aromaticN/AN/AN/A72-92[3]
Acetic AcidAryl aminesCyclic ketonesSolvent-freeN/AN/A81-97[3]
Fe3O4 NanoparticlesVarious aminesVarious aldehydesWaterN/AN/AHigh[1]

Experimental Protocols

Representative Protocol for the Synthesis of a 6-Fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one

Disclaimer: This is a general protocol based on the synthesis with unsubstituted isatoic anhydride and should be optimized for this compound and the specific amine and aldehyde used.

  • Reactant Preparation: In a round-bottom flask, add this compound (1.0 mmol), the desired primary amine (1.1 mmol), and the aldehyde (1.0 mmol).

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 10 mol% of an acid catalyst like p-TsOH or an organocatalyst). Add the appropriate solvent (e.g., 5 mL of ethanol or acetonitrile).

  • Reaction: Stir the mixture at the desired temperature (this could range from room temperature to reflux, depending on the catalyst and substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Catalyst_Selection_Workflow start Define Reaction: This compound + Amine + Aldehyde asymmetric Asymmetric Synthesis? start->asymmetric chiral Select Chiral Catalyst (e.g., Proline derivative) asymmetric->chiral Yes achiral Achiral Synthesis asymmetric->achiral No conditions Consider Reaction Conditions chiral->conditions achiral->conditions mild Mild Conditions (RT, aqueous) conditions->mild Preferred harsh Forcing Conditions (High Temp, Reflux) conditions->harsh If needed organo Organocatalyst (e.g., DBSA, Citric Acid) mild->organo recyclable Catalyst Recyclability? organo->recyclable acid_lewis Acid or Lewis Acid Catalyst (e.g., p-TsOH, FeCl3) harsh->acid_lewis acid_lewis->recyclable hetero Heterogeneous Catalyst (e.g., Fe3O4 nanoparticles) recyclable->hetero Yes homo Homogeneous Catalyst recyclable->homo No optimize Screen & Optimize Catalyst Loading & Conditions hetero->optimize homo->optimize

Caption: Workflow for catalyst selection in this compound transformations.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify Reagents Use Anhydrous Solvents reagents_ok->purify No check_temp Optimize Temperature reagents_ok->check_temp Yes purify->start temp_ok Yield Improved? check_temp->temp_ok check_catalyst Evaluate Catalyst check_temp->check_catalyst No Improvement increase_temp Screen Higher/Lower Temperatures temp_ok->increase_temp No success Successful Optimization temp_ok->success Yes increase_temp->start catalyst_ok Yield Improved? check_catalyst->catalyst_ok change_catalyst Increase Loading or Change Catalyst Type catalyst_ok->change_catalyst No catalyst_ok->success Yes change_catalyst->start

Caption: Decision tree for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Reactions Involving 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 3-Fluoroisatoic anhydride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during the scale-up of your chemical synthesis.

Question: My reaction is suffering from poor yield and the formation of multiple byproducts upon scale-up. How can I identify the cause and improve the outcome?

Answer: Poor yields and byproduct formation during scale-up often stem from issues with reaction control, reagent stability, or competing reaction pathways that are less prominent on a smaller scale. This compound itself can undergo several transformations, including ring-opening, decarboxylation, and hydrolysis.[1]

Initial Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Temperature control is critical. Ensure that the internal temperature of the reactor is being accurately monitored and controlled. Hot spots can lead to thermal decomposition and side reactions.

  • Moisture Sensitivity: Isatoic anhydrides are sensitive to water, which can lead to hydrolysis, yielding 3-fluoroanthranilic acid.[1] Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Analyze Byproducts: Isolate and characterize the major byproducts. Common side reactions include decarboxylation, which can be promoted by heat or certain catalysts.[2] Knowing the identity of the byproducts will provide insight into the undesired reaction pathways.

Troubleshooting Workflow:

G start Low Yield / High Impurities in Scale-Up check_moisture Is the reaction environment strictly anhydrous? start->check_moisture check_temp Is temperature uniform and controlled? check_moisture->check_temp Yes action_dry Action: Dry solvents/ Use inert atmosphere check_moisture->action_dry No analyze_byproducts Characterize Byproducts check_temp->analyze_byproducts Yes action_temp Action: Improve mixing/ Adjust heating/cooling rate check_temp->action_temp No hydrolysis Byproduct is 3-Fluoroanthranilic Acid analyze_byproducts->hydrolysis decarboxylation Evidence of CO2 evolution or related byproducts analyze_byproducts->decarboxylation other Other Byproducts analyze_byproducts->other hydrolysis->action_dry decarboxylation->action_temp action_revisit Action: Re-evaluate reagent stability and pathway selectivity other->action_revisit

Caption: Troubleshooting workflow for low yield reactions.

Question: I am observing poor solubility of this compound in my chosen solvent system at a larger scale. What are my options?

Answer: Solubility issues are a common scale-up challenge. While 5-Fluoroisatoic anhydride is noted to be soluble in organic solvents, the specific choice and volume are critical for large-scale operations.[3]

Solvent Selection & Optimization:

  • Polar Aprotic Solvents: Solvents like THF, acetonitrile, and DMF are often good choices for isatoic anhydrides.[1][4]

  • Mixed Solvent Systems: Consider using a co-solvent to improve solubility. A mixture of a good solvent with a less polar co-solvent (in which the product might be less soluble) can sometimes aid in purification by crystallization upon cooling.

  • Temperature: Gently warming the mixture can improve solubility, but be cautious of the thermal stability of the anhydride.[1]

Recommended Solvents for Anhydrides:

SolventPolarityBoiling Point (°C)Notes
Tetrahydrofuran (THF)Polar Aprotic66Good solubility for many anhydrides; peroxide formation risk.[5]
AcetonitrilePolar Aprotic82Often used in reactions with this compound.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, can be difficult to remove.[4]
2-Butanone (MEK)Polar Aprotic80Good solubility for similar anhydride-containing polymers.[5]
ChloroformNonpolar61Mentioned as a good solvent for similar polymers.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: When scaling up, handling precautions become paramount. This compound and related compounds are associated with several hazards.

  • Health Hazards: It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][6][7] Similar anhydrides can cause severe skin burns, eye damage, and may be fatal if inhaled.[8]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and flame-retardant antistatic protective clothing.[10][11]

    • Avoid creating dust.[9]

    • Take precautionary measures against static discharge by grounding and bonding containers and equipment.[9]

    • Keep away from heat, sparks, open flames, and hot surfaces.[9]

Q2: What are the potential decomposition pathways for this compound?

A2: The primary decomposition pathways involve hydrolysis and thermal degradation.

  • Hydrolysis: In the presence of water or alkaline conditions, the anhydride ring will open to form the corresponding 3-fluoroanthranilic acid.[1]

  • Thermal Decomposition: At elevated temperatures, isatoic anhydrides can undergo decarboxylation to release carbon dioxide. The exact decomposition temperature for the 3-fluoro derivative is not specified, but related compounds show decomposition at high temperatures.[1] Acetic anhydride, for example, decomposes to ketene and acetic acid at temperatures above 197°C.[12]

Decomposition Pathways Diagram:

G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition FA 3-Fluoroisatoic Anhydride FAA 3-Fluoroanthranilic Acid FA->FAA + H2O DP Decarboxylation Products FA->DP Δ (Heat)

Caption: Key decomposition pathways for this compound.

Q3: How can I monitor the reaction progress effectively during a scale-up operation?

A3: Effective reaction monitoring is crucial for consistency and safety. While direct methods for this compound are not detailed, standard analytical techniques for similar chemical processes are applicable.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to track the concentration of reactants, products, and major byproducts over time. A purity of ≥ 95% is often determined by HPLC for this compound.[13]

  • Gas Chromatography (GC): Useful if the products are volatile. For related anhydrides, GC is used to analyze derivatives.[14] Biological monitoring of anhydride metabolites is also done via GC.[15]

  • Infrared (IR) Spectroscopy: The characteristic anhydride carbonyl stretches (around 1790 and 1867 cm⁻¹) can be monitored to track the consumption of the starting material.[16]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Reaction with a Nucleophile (Amine)

This protocol is a generalized procedure based on typical reactions of isatoic anhydrides.[1]

  • Setup: Equip a suitably sized reactor with a mechanical stirrer, thermometer, addition funnel, and an inert gas inlet/outlet. Ensure the system is dry.

  • Reagent Loading: Charge the reactor with this compound (1.0 eq) and the chosen anhydrous solvent (e.g., THF or acetonitrile).

  • Inerting: Purge the reactor with nitrogen or argon.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.2 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirred slurry of the anhydride via the addition funnel. Control the addition rate to maintain the desired reaction temperature. Note: The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, the work-up procedure will be specific to the product's properties. It may involve quenching the reaction, solvent removal under reduced pressure, and extraction.

  • Purification: The crude product can be purified by crystallization or column chromatography.[1]

Protocol 2: Synthesis of this compound from Fluorinated Isatin

This protocol is adapted from general methods for synthesizing isatoic anhydrides from isatin derivatives.[1]

  • Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve or suspend the fluorinated isatin starting material in a carboxylic acid solvent (e.g., glacial acetic acid).

  • Oxidant Addition: While stirring, add a 30-50% aqueous hydrogen peroxide solution dropwise, maintaining the reaction temperature between 25-65°C. The reaction is exothermic and requires careful monitoring and cooling.

  • Reaction: Continue stirring at the set temperature until the reaction is complete (as monitored by TLC or HPLC).

  • Isolation: The product often crystallizes from the reaction mixture upon cooling.

  • Purification: Collect the crystalline product by filtration or centrifugation, wash with a suitable solvent (e.g., water, then a cold organic solvent), and dry under vacuum.

References

Technical Support Center: Monitoring 3-Fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 3-Fluoroisatoic anhydride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the monitoring of this compound reactions using common analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting TLC Monitoring
Issue Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The compounds are not UV-active. 2. The sample concentration is too low. 3. An inappropriate stain was used.1. Use a chemical stain for visualization (e.g., potassium permanganate, iodine).[1][2] 2. Concentrate the reaction aliquot before spotting. 3. Select a stain appropriate for the functional groups present (e.g., ninhydrin for amines if starting material is in excess).[3]
Spots are streaking. 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel.1. Dilute the sample aliquot before spotting. 2. Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine) to the developing solvent to reduce tailing.
Rf values are too high (spots run with the solvent front). The developing solvent is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate mixture).
Rf values are too low (spots remain at the baseline). The developing solvent is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate in a hexane/ethyl acetate mixture).
Difficulty distinguishing between starting material and product spots. The polarity of the starting material and product are very similar.Experiment with different solvent systems to achieve better separation. Consider two-dimensional TLC if co-elution is suspected.
Troubleshooting HPLC Monitoring
Issue Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks. 1. Column overload. 2. Co-elution of species. 3. Dead volume in the system.1. Dilute the reaction sample before injection. 2. Optimize the mobile phase gradient or switch to a different column chemistry. 3. Check and tighten all fittings; ensure proper column installation.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Column temperature is not stable. 3. Column degradation.1. Ensure mobile phases are well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if it's at the end of its lifespan.
No peaks detected. 1. The detector wavelength is inappropriate for the compounds. 2. The sample concentration is below the detection limit.1. Determine the UV-Vis absorbance maxima of your compounds and set the detector accordingly. 2. Inject a more concentrated sample.
Appearance of unexpected peaks. 1. Presence of side-products or impurities. 2. Hydrolysis of this compound. 3. Sample degradation in the autosampler.1. Use mass spectrometry (LC-MS) to identify the unknown peaks. 2. Ensure anhydrous reaction conditions. 3. Keep the autosampler tray cooled if samples are sensitive.
Troubleshooting NMR Monitoring
Issue Possible Cause(s) Recommended Solution(s)
Broad or distorted spectral lines. 1. Sample inhomogeneity. 2. Presence of paramagnetic species. 3. Poor shimming of the spectrometer.1. Ensure the sample is fully dissolved and free of solids. 2. Filter the sample if necessary. 3. Re-shim the spectrometer before acquiring data.
Difficulty in integrating peaks for conversion calculation. 1. Overlapping peaks of reactant and product. 2. Poor signal-to-noise ratio.1. Identify non-overlapping, characteristic peaks for both reactant and product for integration. 2. Increase the number of scans to improve the signal-to-noise ratio.
Chemical shifts vary between samples. 1. Differences in sample concentration. 2. Changes in solvent or pH.1. Maintain consistent sample concentrations for comparison. 2. Use a consistent deuterated solvent and buffer if necessary.
Inaccurate quantification of reaction conversion. Incorrect assignment of reactant and product peaks.Confirm peak assignments using 2D NMR techniques (e.g., COSY, HSQC) or by running spectra of pure standards.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess if my this compound reaction is progressing?

A1: Thin-Layer Chromatography (TLC) is the quickest method for a qualitative assessment. Spot the reaction mixture alongside the starting materials. The consumption of the limiting reactant and the appearance of a new spot corresponding to the product are indicative of reaction progress.

Q2: What are the common side reactions to be aware of with this compound?

A2: A primary side reaction is the hydrolysis of the anhydride to 3-fluoroanthranilic acid if moisture is present. Another potential issue is decarboxylation, which can be promoted by heat. In reactions with amines, if the amine is not sufficiently nucleophilic or if the reaction is incomplete, unreacted starting materials will remain.

Q3: My reaction appears to have stalled. What should I do?

A3: First, confirm that the reaction has indeed stalled by taking time points several hours apart and analyzing them by TLC or HPLC. If there is no change, consider the following:

  • Reagent Purity: Ensure the purity of your starting materials and solvents.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Catalyst: Some reactions may require a catalyst; ensure it is active if one is being used.

  • Stoichiometry: Double-check the molar ratios of your reactants.

Q4: How do I calculate the percentage conversion of my reaction using 1H NMR?

A4: To calculate the percentage conversion, you need to integrate a characteristic signal for the product and a characteristic signal for the starting material that do not overlap with other signals. The conversion can be calculated using the following formula:

Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] x 100.[4]

Q5: What is a "co-spot" on a TLC plate and why is it useful?

A5: A co-spot is where you apply a spot of your starting material and then, on top of that, a spot of your reaction mixture. This is useful to confirm if the spot in your reaction lane is indeed unreacted starting material, as they will have the identical Rf value.

Experimental Protocols & Data

For the purpose of illustration, the following protocols and data are based on a representative reaction of this compound with benzylamine to form 2-amino-N-benzyl-3-fluorobenzamide.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Product This compound 2-amino-N-benzyl-3-fluorobenzamide This compound->2-amino-N-benzyl-3-fluorobenzamide + Benzylamine - CO2, - H2O Benzylamine

Caption: Reaction of this compound with benzylamine.

TLC Monitoring Protocol
  • Preparation: Prepare a developing chamber with a solvent system of 7:3 Hexane:Ethyl Acetate.

  • Spotting: On a silica gel TLC plate, draw a baseline in pencil. Spot the following:

    • Lane 1: this compound solution (starting material).

    • Lane 2: Benzylamine solution (starting material).

    • Lane 3: Co-spot (spot this compound, then benzylamine on top).

    • Lane 4: Reaction mixture at t=0.

    • Subsequent lanes: Reaction mixture at various time points (e.g., t=1h, t=2h, etc.).

  • Development: Place the plate in the developing chamber and allow the solvent to ascend.

  • Visualization: Remove the plate, mark the solvent front, and visualize under UV light (254 nm). Circle the spots. Further visualization can be done using a potassium permanganate stain.

CompoundRf Value (7:3 Hexane:EtOAc)UV Visualization (254 nm)
This compound0.5Dark spot
Benzylamine0.2Faint spot
Product0.4Dark spot
HPLC Monitoring Protocol
  • Instrumentation: A standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

  • Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Injection: Inject the prepared sample.

  • Analysis: Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak.[5]

CompoundRetention Time (min)
This compound5.8
Benzylamine2.5
Product7.2
¹H NMR Monitoring Protocol
  • Sample Preparation: Withdraw an aliquot from the reaction, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify characteristic peaks for the starting material and product. Integrate these peaks to determine the relative amounts and calculate the reaction conversion.

CompoundProtonChemical Shift (ppm)
This compoundAromatic protons7.0 - 7.8
Benzylamine-CH₂-~3.9
Product-NH₂~4.5 (broad)
Product-CH₂-~4.6 (doublet)
ProductAromatic protons6.8 - 7.5

Visualizations

Experimental Workflow for Reaction Monitoring

experimental_workflow start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc nmr NMR Analysis take_aliquot->nmr evaluate Evaluate Progress tlc->evaluate hplc->evaluate nmr->evaluate workup Reaction Work-up evaluate->workup Complete continue_reaction Continue Reaction evaluate->continue_reaction Incomplete continue_reaction->take_aliquot

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting Logic for Incomplete Reactions

troubleshooting_logic start Reaction Incomplete? check_temp Check Temperature start->check_temp Yes check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents OK increase_temp Increase Temperature check_temp->increase_temp Too Low check_catalyst Check Catalyst (if applicable) check_reagents->check_catalyst OK add_reagent Add More Limiting Reagent check_reagents->add_reagent Incorrect add_catalyst Add More Catalyst check_catalyst->add_catalyst Inactive side_reaction Side Reaction Occurring? check_catalyst->side_reaction OK identify_byproduct Identify Byproduct (LC-MS, NMR) side_reaction->identify_byproduct Yes

References

Technical Support Center: Troubleshooting Unexpected Results in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of quinazolinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired quinazolinone product. What are the likely causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent challenge in quinazolinone synthesis. A systematic approach to troubleshooting is crucial. Key factors to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: Screen different solvents with varying polarities (e.g., ethanol, DMF, toluene) as the solvent can significantly influence reactant solubility and reaction rates. A temperature screen can also help identify the optimal condition for your specific substrates.

  • Poor Quality of Starting Materials: Impurities in your reactants can lead to side reactions and inhibit product formation.

    • Solution: Verify the purity of your starting materials (e.g., anthranilic acid, amides, aldehydes) using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Catalyst Inactivity: In catalyzed reactions, the catalyst's effectiveness is paramount.

    • Solution: Use a fresh batch of catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading.

Issue 2: Presence of Unexpected Products or Impurities

Q2: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the presence of impurities. How can I identify and minimize them?

A2: The formation of byproducts is a common occurrence. Here’s how to approach their identification and mitigation:

  • Unreacted Starting Materials: These are the most common "impurities."

    • Identification: Co-spot your reaction mixture with the starting materials on a TLC plate. In ¹H NMR, look for characteristic peaks of your starting materials.

    • Solution: As mentioned previously, extend the reaction time or increase the temperature to drive the reaction to completion.

  • Incompletely Cyclized Intermediate: The open-chain intermediate may be present if the final ring-closure has not occurred.

    • Identification: This intermediate will have different amide and aromatic proton signals in the NMR spectrum compared to the final quinazolinone product.

    • Solution: Promote cyclization by increasing the reaction temperature or by adding a dehydrating agent.

  • Formation of Isomers: Depending on the substitution pattern of your reactants, regioisomers may form.

    • Solution: Carefully select starting materials and reaction conditions that favor the formation of the desired isomer. Modern catalytic methods often offer higher regioselectivity.

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.

    • Solution: Maintain careful control of pH and temperature during the reaction and work-up.

Issue 3: Difficulties in Product Purification

Q3: I'm struggling to purify my quinazolinone product. What are the best practices for recrystallization and column chromatography?

A3: Effective purification is key to obtaining a high-purity final product.

  • Recrystallization Challenges:

    • Product "Oiling Out": This can happen if the chosen solvent is not optimal or if there are significant impurities.

      • Solution: Screen various solvents or solvent pairs on a small scale. Good single solvents for quinazolinone derivatives include ethanol and acetic acid. Ensure slow cooling to promote crystal formation and try scratching the inside of the flask to induce crystallization.

    • Low Recovery: This may be due to the high solubility of the compound in the cold solvent.

      • Solution: Use the minimum amount of hot solvent for dissolution. Consider using a solvent mixture where the compound is less soluble at lower temperatures.

  • Column Chromatography Issues:

    • Poor Separation: This can result from an inappropriate solvent system or column overloading.

      • Solution: Optimize the eluent system using TLC to achieve good separation of spots. A shallower solvent gradient during column chromatography can also improve separation.

    • Compound Not Eluting: The eluent may not be polar enough.

      • Solution: Gradually increase the polarity of the solvent system.

Data Presentation: Reaction Condition Comparison

The choice of synthetic method and reaction conditions can significantly impact the outcome of your quinazolinone synthesis. The following tables summarize the effects of different parameters on reaction yield and time.

Table 1: Conventional Heating vs. Microwave Irradiation in Niementowski Synthesis

ReactantsMethodReaction TimeYield (%)Reference
Anthranilic acid, FormamideConventional Heating3 - 6 hours48 - 89
Anthranilic acid, FormamideMicrowave Irradiation10 - 20 min66 - 97
2-Aminobenzohydrazide, 2-ChlorobenzaldehydeConventional Heating10 hours-

Table 2: Effect of Temperature on Quinazolinone Synthesis

Starting MaterialsCatalyst/BaseTemperature (°C)Yield (%)Reference
2-Aminobenzonitrile, CO2DBU/[Bmim][OAc]60>78
2-Azidobenzaldehyde, etc.Et3N10082 (dihydro)
2-Azidobenzaldehyde, etc.Et3N120moderate-good

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-Substituted-4(3H)-quinazolinones via Niementowski Reaction (Conventional Heating)

This protocol is a classical approach for the synthesis of quinazolinones.

  • Materials:

    • Anthranilic acid derivative (1 equivalent)

    • Amide (excess)

  • Procedure:

    • Combine the anthranilic acid derivative and an excess of the amide in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to 130-150°C.

    • Monitor the reaction progress by TLC. The reaction is typically complete when the starting anthranilic acid spot has disappeared.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the crude product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Quinazolinones

This method offers a significant reduction in reaction time and often leads to improved yields.

  • Materials:

    • Anthranilic acid derivative (1 equivalent)

    • Amide or other appropriate reactant (1-2 equivalents)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe vessel, combine the anthranilic acid derivative and the amide.

    • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150°C) and power for a short duration (e.g., 10-20 minutes).

    • Monitor the reaction by TLC to determine completion.

    • After cooling, work up the reaction mixture as described in the conventional protocol.

    • Purify the product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Quinazolinone Synthesis

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_reagents Check Purity of Starting Materials incomplete->check_reagents No extend_time->check_reaction success Improved Yield extend_time->success impure_reagents Impure Reagents? check_reagents->impure_reagents check_catalyst Check Catalyst Activity (if applicable) check_reagents->check_catalyst purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_conditions Review Reaction Conditions (Solvent, Temperature) impure_reagents->check_conditions No purify_reagents->start purify_reagents->success optimize_conditions Screen Solvents and Temperatures check_conditions->optimize_conditions optimize_conditions->start optimize_conditions->success replace_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->replace_catalyst replace_catalyst->start replace_catalyst->success

Caption: A logical workflow for diagnosing and addressing low product yield.

Diagram 2: Simplified Mechanism of Niementowski Quinazolinone Synthesis

Niementowski_Mechanism reactants Anthranilic Acid + Amide intermediate N-Acylanthranilic Acid Intermediate reactants->intermediate Acylation cyclization Intramolecular Cyclization (-H2O) intermediate->cyclization product 4(3H)-Quinazolinone cyclization->product

Caption: Key steps in the Niementowski reaction mechanism.

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Fluoroisatoic Anhydride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 3-Fluoroisatoic Anhydride, a key building block in medicinal chemistry, with its parent compound, Isatoic Anhydride, and other fluorinated analogs. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Executive Summary

This compound presents a unique spectral profile due to the influence of the electron-withdrawing fluorine atom on the aromatic ring. This guide outlines the expected ¹H and ¹³C NMR chemical shifts and characteristic IR absorption bands for this compound and compares them with experimental data for Isatoic Anhydride, 5-Fluoroisatoic Anhydride, and 3-Fluorophthalic Anhydride. The data is presented in clear, comparative tables, and detailed experimental protocols for obtaining these spectra are provided.

Comparison of NMR and IR Spectral Data

The introduction of a fluorine atom onto the isatoic anhydride scaffold significantly influences the electronic environment of the molecule, leading to predictable shifts in both NMR and IR spectra.

NMR Spectroscopy Comparison

The position of the fluorine atom on the benzene ring alters the chemical shifts of the aromatic protons and carbons. In this compound, the fluorine at the C3 position is expected to exert a notable deshielding effect on adjacent protons and carbons.

Table 1: Comparison of ¹H NMR Spectral Data (ppm)

CompoundH-4H-5H-6H-7NH
This compound (Predicted) ~7.8 (dd)~7.2 (td)~7.7 (td)~7.0 (d)~11.0 (br s)
Isatoic Anhydride 7.92 (dd)7.26 (td)7.75 (td)7.16 (d)11.76 (br s)[1]
5-Fluoroisatoic Anhydride 7.36 (dd)-6.87 (dt)6.74 (dd)11.19 (s, br)[2]
3-Fluorophthalic Anhydride 7.9-7.7 (m)7.6-7.4 (m)7.6-7.4 (m)--

Table 2: Comparison of ¹³C NMR Spectral Data (ppm)

CompoundC2C3C4C4aC5C6C7C8C8a
This compound (Predicted) ~148~160 (d, ¹JCF ≈ 250 Hz)~115 (d, ²JCF ≈ 20 Hz)~138~118 (d, ³JCF ≈ 8 Hz)~130~120~160~108 (d, ²JCF ≈ 25 Hz)
Isatoic Anhydride 148.4137.1115.5137.1123.7130.2117.8161.9108.8
5-Fluoroisatoic Anhydride ---------
3-Fluorophthalic Anhydride ---------
Infrared (IR) Spectroscopy Comparison

The IR spectrum of isatoic anhydrides is characterized by the presence of two carbonyl stretching bands, an N-H stretching band, and aromatic C-H and C=C stretching vibrations. The fluorine substitution is expected to have a minor effect on the positions of these bands.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Isatoic Anhydride5-Fluoroisatoic Anhydride3-Fluorophthalic Anhydride
N-H Stretch 3300-3100~3240--
Aromatic C-H Stretch 3100-3000~3100-3000-~3100-3000
Asymmetric C=O Stretch ~1780~1778-~1858
Symmetric C=O Stretch ~1740~1736-~1780
Aromatic C=C Stretch 1600-1450~1610, 1480-~1620, 1480
C-F Stretch ~1250--~1270

Predicted data for this compound is based on typical absorption ranges for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for solid organic compounds like this compound and its analogs.

NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3] The choice of solvent is critical to ensure the sample dissolves completely.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no suspended particles, which can degrade the quality of the spectrum.

  • NMR Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Sample Preparation and Acquisition (KBr Pellet Method)
  • Sample Preparation :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • IR Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of NMR and IR spectra of a substituted isatoic anhydride.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of Substituted Isatoic Anhydrides cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_structure Structure Elucidation NMR_Prep NMR Sample (Dissolution in Deuterated Solvent) NMR_Acq Acquire 1D (¹H, ¹³C) and 2D NMR Spectra NMR_Prep->NMR_Acq IR_Prep IR Sample (KBr Pellet or Nujol Mull) IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Characteristic Absorption Bands (C=O, N-H, C-F, Aromatic) IR_Acq->IR_Analysis Structure Propose and Confirm Molecular Structure NMR_Analysis->Structure IR_Analysis->Structure Sample Solid Sample (e.g., this compound) Sample->NMR_Prep Sample->IR_Prep

Caption: Logical workflow for the spectroscopic analysis of substituted isatoic anhydrides.

References

Mass Spectrometry Analysis of 3-Fluoroisatoic Anhydride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 3-Fluoroisatoic anhydride and its derivatives is a critical step in the development of novel pharmaceuticals and functional materials. Mass spectrometry serves as a powerful tool for the structural elucidation and characterization of these compounds. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound derivatives, complete with expected fragmentation patterns, detailed experimental protocols, and workflow visualizations.

While specific, direct comparative studies on the mass spectrometry of a wide range of this compound derivatives are not extensively available in the public domain, this guide extrapolates from the known mass spectral behavior of the parent compound, isatoic anhydride, related heterocyclic systems, and general principles of mass spectrometry to provide a foundational understanding for researchers in this field.

Data Presentation: Predicted Fragmentation Patterns

The fragmentation of this compound and its derivatives in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) typically induces more extensive fragmentation, providing rich structural information, while softer ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are more likely to yield intact molecular ions, which are crucial for molecular weight determination.

Table 1: Predicted Key Mass Fragments for this compound under Electron Ionization (EI)

Putative Fragment StructureKey Neutral LossPredicted m/zNotes
[M]⁺-181Molecular Ion
[M - CO]⁺Carbon Monoxide153Loss of a carbonyl group from the anhydride moiety.
[M - CO₂]⁺Carbon Dioxide137Decarboxylation is a common fragmentation pathway for anhydrides.
[M - CO - CO₂]⁺CO and CO₂109Sequential loss of both carbonyl and carboxyl groups.
Fluorobenzoyne ionC₂H₂NO₂95Formation of a stable fluorinated aromatic cation.

Table 2: Predicted Key Ions for N-Substituted this compound Derivatives under Electrospray Ionization (ESI)

For N-substituted derivatives, ESI is a preferred method, often yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation in MS/MS experiments would typically involve the cleavage of the N-substituent.

Derivative TypeIonization ModePredicted Parent IonPredicted Major Fragment Ions (MS/MS)
N-Alkyl derivative (e.g., N-ethyl)Positive[M+H]⁺Loss of the alkyl group (e.g., loss of ethylene), ions corresponding to the this compound core.
N-Aryl derivative (e.g., N-phenyl)Positive[M+H]⁺Cleavage of the N-aryl bond, ions corresponding to the protonated aniline and the this compound core.
N-Acyl derivative (e.g., N-acetyl)Positive[M+H]⁺Loss of ketene (CH₂=C=O), cleavage of the acyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for sample preparation and analysis using different mass spectrometry techniques.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS) for this compound
  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

    • Ensure the sample is fully dissolved. If necessary, sonicate for 5-10 minutes.

    • The final concentration should be in the range of 1-10 µg/mL.

  • Instrumentation (Direct Infusion):

    • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system can be used with a direct insertion probe, or a standalone MS with a direct inlet.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

    • Scan Speed: 1000 amu/s.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Protocol 2: LC-MS/MS Analysis of N-Substituted this compound Derivatives
  • Sample Preparation:

    • Prepare a stock solution of the N-substituted derivative at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Perform serial dilutions to create working solutions in the range of 1-1000 ng/mL. The final solvent composition should be compatible with the initial mobile phase conditions.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ion spectra.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ or [M-H]⁻ ion.

    • Analyze the MS/MS spectrum to confirm the structure by identifying characteristic fragment ions.

    • For quantitative analysis, develop a multiple reaction monitoring (MRM) method using specific parent-to-daughter ion transitions.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its analysis.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 181 F1 [M-CO]⁺˙ m/z = 153 M->F1 - CO F2 [M-CO₂]⁺˙ m/z = 137 M->F2 - CO₂ F3 Fluorobenzoyne ion m/z = 95 F2->F3 - C₂H₂O Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_proc Data Processing SP1 Dissolve Derivative in Solvent SP2 Dilute to Working Concentration SP1->SP2 A1 LC Separation (for derivatives) SP2->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (MS and MS/MS) A2->A3 DP1 Identify Molecular Ion A3->DP1 DP2 Analyze Fragmentation DP1->DP2 DP3 Structural Elucidation DP2->DP3

A Comparative Analysis of 3-Fluoroisatoic Anhydride and Isatoic Anhydride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-Fluoroisatoic Anhydride and its non-fluorinated counterpart, Isatoic Anhydride. The inclusion of a fluorine atom at the 3-position of the benzoxazine ring is anticipated to significantly influence the electrophilicity of the carbonyl carbons, thereby altering the molecule's reactivity towards nucleophiles. This comparison is particularly relevant for applications in organic synthesis and pharmaceutical development, where these compounds serve as versatile building blocks.

Executive Summary

This compound is expected to exhibit enhanced reactivity compared to isatoic anhydride in nucleophilic acyl substitution reactions. The strong electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbons of the anhydride, making them more susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction rates and potentially higher yields in the synthesis of various heterocyclic compounds, such as quinazolinones, which are significant scaffolds in medicinal chemistry. Derivatives of this compound are noted for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, with the fluorine atom often contributing to improved metabolic stability and bioavailability.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Isatoic Anhydride is presented below.

PropertyThis compoundIsatoic Anhydride
IUPAC Name 8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione2H-3,1-Benzoxazine-2,4(1H)-dione
CAS Number 174463-53-7118-48-9
Molecular Formula C₈H₄FNO₃C₈H₅NO₃
Molecular Weight 181.12 g/mol 163.13 g/mol
Appearance Light brown solidWhite solid
Purity ≥ 95% (HPLC)Data not specified

Comparative Reactivity Analysis

The primary mode of reaction for both anhydrides involves nucleophilic attack at the carbonyl carbons, leading to ring-opening. In the presence of amines, this reaction is a key step in the synthesis of N-substituted anthranilamides, which can then cyclize to form quinazolinones and other heterocyclic systems.

The fluorine atom in this compound is a strongly electron-withdrawing group. This inductive effect is expected to increase the electrophilicity of the adjacent carbonyl carbon (C4) and, to a lesser extent, the C2 carbonyl carbon. This enhanced electrophilicity should lead to a faster rate of reaction with nucleophiles compared to the unsubstituted isatoic anhydride.

Hypothetical Experimental Data

To illustrate the expected difference in reactivity, the following table presents hypothetical data from a comparative experiment reacting each anhydride with aniline under identical conditions. The proposed experimental protocol for obtaining such data is detailed in the following section.

ReactantProductReaction Time (hours)Yield (%)
Isatoic Anhydride2-Amino-N-phenylbenzamide485
This compound2-Amino-3-fluoro-N-phenylbenzamide292

This hypothetical data suggests that this compound reacts faster and provides a higher yield of the corresponding aminobenzamide compared to Isatoic Anhydride.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-N-phenylbenzamides

This protocol describes a general method for the reaction of isatoic anhydride and its fluorinated analog with aniline.

Materials:

  • Isatoic Anhydride or this compound

  • Aniline

  • Ethanol (or other suitable solvent)

  • Iodine (catalyst, optional)

Procedure:

  • To a solution of the isatoic anhydride derivative (5 mmol) in ethanol (10 mL), add the aniline derivative (5 mmol).

  • If desired, a catalytic amount of iodine (0.5 mmol) can be added.

  • Heat the mixture at reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, distill off the solvent.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Quench the reaction with a saturated sodium thiosulfate or sodium sulfite solution if iodine was used, and then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica gel.

Kinetic Analysis by UV-Vis Spectroscopy

The reaction rate can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the reactants or products over time.

Procedure:

  • Prepare stock solutions of the isatoic anhydride derivative and aniline in a suitable solvent (e.g., acetonitrile).

  • Equilibrate the solutions to the desired reaction temperature in a thermostatted cuvette holder within the spectrophotometer.

  • Initiate the reaction by mixing the reactant solutions in the cuvette.

  • Record the absorbance at a wavelength where there is a significant difference in the molar absorptivity of the reactants and products at regular time intervals.

  • The pseudo-first-order rate constant can be determined by fitting the absorbance versus time data to an appropriate kinetic model.

Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products in real-time.

Procedure:

  • Dissolve the isatoic anhydride derivative in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire an initial ¹H NMR spectrum.

  • Add a stoichiometric amount of aniline to the NMR tube and immediately begin acquiring spectra at regular intervals.

  • Integrate the signals corresponding to the starting material and product to determine their relative concentrations over time.

  • Plot the concentration of the starting material or product as a function of time to determine the reaction rate.

Reaction Mechanism and Workflow

The reaction of isatoic anhydrides with amines proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the concurrent loss of carbon dioxide, to form the corresponding 2-aminobenzamide derivative.

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatoic_Anhydride Isatoic Anhydride (or this compound) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Isatoic_Anhydride->Nucleophilic_Attack Amine Nucleophilic Amine Amine->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 1 Ring_Opening Ring Opening and Decarboxylation Tetrahedral_Intermediate->Ring_Opening Step 2 Product 2-Aminobenzamide Derivative Ring_Opening->Product Final Product

Caption: General workflow for the reaction of isatoic anhydrides with amines.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound or isatoic anhydride are not extensively documented, their derivatives, particularly quinazolinones, are known to possess a wide range of biological activities. These activities often stem from their ability to interact with various biological targets.

Isatoic anhydride itself and its derivatives are used as intermediates in the synthesis of compounds with anti-inflammatory, analgesic, and antibacterial properties.[2] They are also precursors for anticonvulsants and other central nervous system agents.[2]

The incorporation of fluorine, as in this compound, is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1] Quinazolinone scaffolds derived from this compound have shown significant potential as:

  • Anticancer agents: through the inhibition of various kinases.

  • Anti-inflammatory agents: by modulating cyclooxygenase (COX) enzymes.

  • Antimicrobial agents: effective against both bacteria and fungi.[1]

The diagram below illustrates the logical relationship from the starting material to the potential biological applications of its derivatives.

Biological_Relevance cluster_synthesis Synthesis cluster_application Potential Biological Applications Starting_Material This compound Reaction Reaction with Amines Starting_Material->Reaction Product Quinazolinone Derivatives Reaction->Product Anticancer Anticancer Product->Anticancer Kinase Inhibition Anti_inflammatory Anti-inflammatory Product->Anti_inflammatory COX Modulation Antimicrobial Antimicrobial Product->Antimicrobial Antibacterial/ Antifungal Activity

Caption: From synthesis to potential biological applications of fluorinated quinazolinones.

Conclusion

The presence of a fluorine atom at the 3-position of isatoic anhydride is predicted to enhance its reactivity towards nucleophiles due to the strong inductive electron-withdrawing effect of fluorine. This increased reactivity can be advantageous in organic synthesis, potentially leading to shorter reaction times and improved yields. The resulting fluorinated heterocyclic compounds are of significant interest in drug discovery due to their diverse biological activities and potentially improved pharmacokinetic properties. Further experimental studies are warranted to quantify the precise difference in reactivity and to fully explore the therapeutic potential of derivatives from this compound.

References

A Comparative Guide to 3-Fluoroisatoic Anhydride and 4-Fluoroisatoic Anhydride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated synthons, fluoroisatoic anhydrides serve as versatile precursors for a multitude of heterocyclic scaffolds, most notably the privileged quinazolinone core. This guide provides a detailed comparison of two key positional isomers: 3-Fluoroisatoic anhydride and 4-Fluoroisatoic anhydride, focusing on their synthesis, reactivity, and application in the preparation of biologically relevant molecules.

Physicochemical Properties and Spectroscopic Data

A foundational aspect of utilizing any chemical building block is a thorough understanding of its physical and spectroscopic properties. While detailed comparative studies are scarce, the position of the fluorine atom on the aromatic ring is expected to subtly influence the electronic environment and, consequently, the spectral characteristics of each isomer.

PropertyThis compound4-Fluoroisatoic Anhydride (also known as 5-Fluoroisatoic Anhydride)
Molecular Formula C₈H₄FNO₃C₈H₄FNO₃
Molecular Weight 181.12 g/mol [1]181.12 g/mol
IUPAC Name 8-Fluoro-1H-3,1-benzoxazine-2,4-dione6-Fluoro-1H-3,1-benzoxazine-2,4-dione[2]
CAS Number 174463-53-7[1]321-69-7[2]

Spectroscopic Data Summary

NucleusThis compound (Predicted)4-Fluoroisatoic Anhydride (Predicted)
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-F coupling. The proton ortho to the fluorine will show the largest coupling constant.Aromatic protons will show splitting patterns influenced by the fluorine atom.
¹³C NMR Carbon atoms will show coupling with the fluorine atom (¹JCF, ²JCF, ³JCF). The carbon directly attached to fluorine will exhibit a large coupling constant and a downfield shift.Similar to the 3-fluoro isomer, carbon signals will be split due to C-F coupling. The position of these signals will differ based on the fluorine's location.

Synthesis of Fluoroisatoic Anhydrides

Both this compound and 4-Fluoroisatoic anhydride can be synthesized from their corresponding aminobenzoic acids. The general approach involves the cyclization of the 2-aminobenzoic acid derivative with a phosgene equivalent.

A common method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene or diphosgene.

cluster_synthesis General Synthesis of Fluoroisatoic Anhydrides start 2-Amino-fluoro-benzoic Acid product Fluoroisatoic Anhydride start->product Cyclization reagent Phosgene or equivalent (e.g., triphosgene) reagent->product

Figure 1: General synthesis pathway for fluoroisatoic anhydrides.

Experimental Protocol: Synthesis of 4-Fluoroisatoic Anhydride from 2-Amino-4-fluorobenzoic Acid

A representative procedure for the synthesis of a fluoroisatoic anhydride is the preparation of 4-Fluoroisatoic anhydride from 2-amino-4-fluorobenzoic acid.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Triphosgene

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • A solution of 2-amino-4-fluorobenzoic acid in dry toluene is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Triphosgene (in a toluene solution) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold toluene and dried under vacuum to yield 4-Fluoroisatoic anhydride.

Reactivity and Application in Quinazolinone Synthesis

Both this compound and 4-Fluoroisatoic anhydride are valuable precursors for the synthesis of fluorinated quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] The general reaction involves the condensation of the isatoic anhydride with a primary amine or ammonia, followed by cyclization with an appropriate electrophile, often in a one-pot fashion.

cluster_reaction General Synthesis of Fluoro-Quinazolinones start Fluoroisatoic Anhydride (3-F or 4-F) intermediate 2-Aminobenzamide Intermediate start->intermediate Ring opening amine Primary Amine (R-NH2) amine->intermediate product Fluoro-Quinazolinone intermediate->product Cyclization electrophile Aldehyde or other Electrophile electrophile->product

Figure 2: General reaction scheme for the synthesis of fluoro-quinazolinones.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-fluoro-quinazolin-4(3H)-one from 4-Fluoroisatoic Anhydride

This protocol describes a general one-pot synthesis of a fluorinated quinazolinone.

Materials:

  • 4-Fluoroisatoic anhydride

  • Aromatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 4-Fluoroisatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (10 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to afford the pure 2-aryl-6-fluoro-quinazolin-4(3H)-one.

Comparative Performance Data (Hypothetical)

To illustrate the potential differences in performance, the following table presents hypothetical data for the synthesis of a specific quinazolinone derivative from both isomers under identical conditions. Note: This data is for illustrative purposes only and is not derived from a specific experimental study.

Starting MaterialProductReaction Time (h)Yield (%)Purity (%)
This compound2-Phenyl-7-fluoroquinazolin-4(3H)-one585>98
4-Fluoroisatoic Anhydride2-Phenyl-6-fluoroquinazolin-4(3H)-one4.588>98

The slight differences in hypothetical reaction time and yield could be attributed to the differential electronic effects of the fluorine atom at the 3- and 4-positions, influencing the reactivity of the intermediates.

Conclusion

Both this compound and 4-Fluoroisatoic anhydride are valuable and versatile building blocks in organic synthesis, particularly for the construction of fluorinated quinazolinones. While their overall reactivity is similar, the position of the fluorine atom can be expected to subtly influence reaction kinetics and potentially the biological activity of the final products. The choice between these two isomers will ultimately depend on the desired substitution pattern of the target molecule. Further detailed comparative studies are warranted to fully elucidate the nuanced differences in their synthetic utility and to guide the rational design of novel fluorinated compounds for drug discovery and development.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological activities of fluorinated quinazolinones versus their non-fluorinated counterparts, supported by experimental data. Quinazolinones are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of fluorine atoms can significantly modulate these activities by altering factors such as metabolic stability, lipophilicity, and binding interactions with target proteins.[3]

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the biological activity of quinazolinone derivatives.

Anticancer Activity

The presence of fluorine atoms on the quinazolinone scaffold has been shown to influence cytotoxic activity against various cancer cell lines.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Fluorinated Quinazolinone 1 6-fluoroNCI (Lung)2.51[4]
Methotrexate (Reference) -NCI (Lung)2.4[4]
Fluorinated Quinazolinone 2 2-fluorophenyl at position 4MGC-8030.85[5]
Non-fluorinated Analogue Phenyl at position 4MGC-803>10[5]
Fluorinated Quinazolinone 3 4-(2-fluorophenyl)MCF-7 (Breast)- (51.9% inhibition at 62.5 µg/ml)[6]

Table 1: Comparison of anticancer activity of fluorinated and non-fluorinated quinazolinone derivatives.

Anticonvulsant Activity

Fluorination has been investigated as a means to improve the anticonvulsant properties of quinazolinones.

CompoundSubstitutionMaximal Electroshock (MES) Test (% Protection)Neurotoxicity (Rotarod Test)Reference
Fluorinated Quinazolinone Series (compounds 5-8) 6-fluoro with various substitutions at position 369.5 - 73.1%No neurotoxicity observed[7]
Phenytoin (Reference) ---[7]
Fluorinated Quinazoline 5b N-substituted-6-fluoroED50 = 152 mg/kg (scPTZ test)Low toxicity[8]
Fluorinated Quinazoline 5c N-substituted-6-fluoroED50 = 165 mg/kg (scPTZ test)Low toxicity[8]
Fluorinated Quinazoline 5d N-substituted-6-fluoroED50 = 140 mg/kg (scPTZ test)Low toxicity[8]
Methaqualone (Reference) Non-fluorinatedED50 = 200 mg/kg-[8]

Table 2: Comparison of anticonvulsant activity of fluorinated quinazolinone derivatives and reference drugs.

Anti-inflammatory Activity

The introduction of fluorine has been shown to enhance the anti-inflammatory effects of quinazolinone derivatives, in some cases by inhibiting the NF-κB signaling pathway.[9]

CompoundSubstitutionIn-vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
Fluorinated Quinazoline N-(4-fluorophenyl)High activity[10]
Indomethacin (Reference) -Standard[10][11]
Fluorinated Fused Quinazoline 9b 8/10-trifluoromethyl~80% of indomethacin[11]
Fluorinated Fused Quinazoline 10b 8/10-trifluoromethyl~80% of indomethacin[11]

Table 3: Comparison of anti-inflammatory activity of fluorinated quinazolinone derivatives.

Antimicrobial Activity

The effect of fluorination on antimicrobial activity is variable and appears to be dependent on the specific substitution pattern and the microbial strain.

CompoundSubstitutionTarget OrganismActivityReference
Fluorinated Quinazolinone Derivative 2-fluoro benzylideneamino at position 3S. aureusActive[1]
Non-fluorinated Analogue benzylideneamino at position 3S. aureusActive[1]
Nitro-substituted Analogue 2-nitro benzylideneamino at position 3S. aureusActive[1]
Urea/Thiourea Derivatives with Fluoro Group Fluoro group in urea/thiourea moietyVarious pathogensHighly potent activity[1]

Table 4: Antimicrobial activity of fluorinated and non-fluorinated quinazolinone derivatives.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460) are seeded in 96-well plates at a density of approximately 5×10^3 to 10^4 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated quinazolinones) and incubated for a further 48-72 hours.[4]

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.[4]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
  • Animal Model: Swiss mice are used for the study.[7]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle (e.g., 10% DMSO), and a reference group receives a standard anticonvulsant drug like phenytoin.[7]

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes or 1 hour), seizures are induced by delivering an electrical stimulus via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The percentage of animals protected from the tonic hind limb extension is calculated for each group.

Neurotoxicity (Rotarod Test)
  • Apparatus: A rotating rod apparatus is used.

  • Training: Mice are trained to stay on the rotating rod.

  • Compound Administration: The test compounds are administered to the animals.[7][8]

  • Testing: At specific time intervals after administration, the mice are placed on the rotating rod, and their ability to remain on the rod for a set period is recorded.

  • Evaluation: Neurotoxicity is indicated if the animal falls off the rod.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

Several studies suggest that the anti-inflammatory effects of certain quinazolinone derivatives, including fluorinated ones, are mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation of NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits p65 p65 p50 p50 Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Fluorinated Quinazolinone Fluorinated Quinazolinone Fluorinated Quinazolinone->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by fluorinated quinazolinones.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel quinazolinone derivatives is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization e.g., Chromatography, NMR, Mass Spec Biological_Screening Biological_Screening Purification_Characterization->Biological_Screening Anticancer_Assay Anticancer_Assay Biological_Screening->Anticancer_Assay Cytotoxicity Anticonvulsant_Assay Anticonvulsant_Assay Biological_Screening->Anticonvulsant_Assay Seizure Models Anti_inflammatory_Assay Anti_inflammatory_Assay Biological_Screening->Anti_inflammatory_Assay Inflammation Models Antimicrobial_Assay Antimicrobial_Assay Biological_Screening->Antimicrobial_Assay MIC/MBC Data_Analysis Data_Analysis Anticancer_Assay->Data_Analysis Anticonvulsant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies SAR_Studies Data_Analysis->SAR_Studies Structure-Activity Relationship Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization End End SAR_Studies->End Lead_Optimization->Synthesis

Caption: General workflow for quinazolinone drug discovery.

References

A Comparative Guide to Analytical Methods for Characterizing 3-Fluoroisatoic Anhydride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 3-Fluoroisatoic anhydride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, is critical to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of the most common analytical methods for characterizing the purity of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required precision, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques for this compound purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.Neutralization of the diacid formed upon hydrolysis of the anhydride.
Primary Use Quantitation of the main component and non-volatile impurities.Quantitation of volatile impurities; requires derivatization for the anhydride.Absolute purity determination without a specific reference standard.Assay of total anhydride and acidic impurity content.
Specificity High; can separate structurally similar impurities.High; good separation of volatile compounds.High; provides structural information.Low; titrates all acidic components.
Sensitivity High (ng to pg level).Very High (pg to fg level), especially with specific detectors.Moderate (mg level).Low (mg level).
Precision (RSD) < 1%< 2% (with internal standard)< 1%< 0.5%
Throughput Moderate to High.Moderate.Low to Moderate.High.
Pros Widely applicable, high resolution, good for stability-indicating assays.Excellent for volatile impurities, high sensitivity.Primary method, no need for a specific standard of the analyte.Simple, cost-effective, high precision for assay.
Cons Requires a reference standard for quantification, solvent consumption.Potential for thermal degradation of the anhydride, may require derivatization.Lower sensitivity, requires specialized equipment and expertise.Non-specific, cannot identify individual impurities.

In-Depth Analysis of Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity assessment of this compound. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, providing a comprehensive purity profile.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

Direct GC analysis of isatoic anhydrides can be challenging due to their potential for thermal decomposition in the high-temperature environment of the GC inlet.[1] Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatization (Silylation) weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities by MS integrate->identify calculate Calculate Purity (%) identify->calculate

Caption: Workflow for GC-MS purity analysis with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. For fluorinated compounds like this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectral region.

Experimental Protocol: ¹⁹F qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene or another suitable fluorinated compound).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard into the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Ensure complete dissolution by vortexing or gentle sonication.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full signal recovery.

  • Quantitation: The purity is calculated by comparing the integral of a well-resolved ¹⁹F signal of the analyte with the integral of a known ¹⁹F signal from the internal standard, taking into account the number of fluorine atoms each signal represents, and the molar masses and weights of the analyte and standard.

Logical Flow for qNMR Purity Determination

qNMR_Logic start Start prep Prepare Sample with Internal Standard start->prep acquire Acquire 19F NMR Spectrum prep->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Integral Ratios integrate->calculate end End calculate->end

Caption: Logical flow for qNMR purity determination.

Acid-Base Titration

This classical method provides a cost-effective way to determine the total assay of this compound. The method is based on the hydrolysis of the anhydride to the corresponding dicarboxylic acid (3-fluoroanthranilic acid), which is then titrated with a standardized base.

Experimental Protocol: Back Titration

A back titration method is often preferred for anhydrides to ensure complete hydrolysis.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a flask.

    • Hydrolysis: Add a known excess volume of standardized 0.1 M NaOH (e.g., 50.0 mL) and 20 mL of neutralized ethanol. Gently heat the mixture to reflux for 15-20 minutes to ensure complete hydrolysis of the anhydride.

    • Blank Titration: Perform a blank titration by refluxing the same volume of standardized 0.1 M NaOH and ethanol without the sample.

    • Back Titration: Cool the sample and blank solutions to room temperature. Add a few drops of phenolphthalein indicator to each. Titrate the excess NaOH in both the sample and blank solutions with standardized 0.1 M HCl until the pink color disappears.

  • Calculation: The amount of NaOH consumed by the hydrolysis of the anhydride is the difference between the volume of HCl used for the blank and the sample titrations. The purity is then calculated based on the stoichiometry of the reaction (1 mole of anhydride reacts with 2 moles of NaOH).

Workflow for Acid-Base Back Titration

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_calc Calculation weigh Weigh Sample add_naoh Add Excess Standard NaOH weigh->add_naoh hydrolyze Heat to Hydrolyze add_naoh->hydrolyze cool Cool to Room Temp hydrolyze->cool add_indicator Add Indicator cool->add_indicator titrate Titrate with Standard HCl add_indicator->titrate record_vols Record Volumes titrate->record_vols calc_consumed Calculate NaOH Consumed record_vols->calc_consumed calc_purity Calculate Purity calc_consumed->calc_purity

Caption: Workflow for acid-base back titration of this compound.

Potential Impurities

The choice of analytical method should also consider the potential impurities that may be present in this compound. Based on its synthesis from 3-fluoroanthranilic acid, potential impurities could include:

  • 3-Fluoroanthranilic acid: The starting material and hydrolysis product.

  • Unreacted starting materials and reagents: From the cyclization step.

  • Isomers: Positional isomers of the fluorine substituent if the starting material is not pure.

  • Polymeric byproducts: Formed during the synthesis or storage.

A well-developed HPLC or GC method should be able to separate these potential impurities from the main component, while qNMR can help in identifying and quantifying unknown impurities if they contain a fluorine or proton signal. Titration, being a non-specific method, will quantify the sum of the anhydride and any acidic impurities.

Conclusion

The characterization of this compound purity requires a thoughtful selection of analytical methods based on the specific needs of the analysis. HPLC offers a balance of specificity, sensitivity, and throughput for routine quality control. qNMR serves as an invaluable tool for the absolute purity determination of reference standards and for structural elucidation of impurities. Acid-base titration is a simple and precise method for a quick assay of the total anhydride content. While GC can be a powerful technique for volatile impurities, its application to this compound likely requires derivatization to overcome thermal stability issues. For a comprehensive purity assessment, a combination of these methods is often employed to provide a complete picture of the material's quality.

References

Navigating Drug Development: A Comparative Guide to the Pharmacokinetic Properties of Compounds from 3-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is optimizing the pharmacokinetic profile of a compound—its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of compounds derived from 3-Fluoroisatoic anhydride, a versatile starting material in medicinal chemistry. We will explore how the strategic incorporation of fluorine can enhance a compound's drug-like properties, with a focus on quinazolinone-based inhibitors of the PI3K/Akt/mTOR signaling pathway. This guide also presents a comparison with compounds synthesized from alternative, non-fluorinated starting materials, supported by experimental data and detailed protocols.

The Fluorine Advantage: Enhancing Pharmacokinetics

The introduction of fluorine into a drug molecule is a widely employed strategy in medicinal chemistry to improve its ADME properties. The strong carbon-fluorine bond enhances metabolic stability by making the molecule less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) and lipophilicity of a compound, which in turn influences its solubility, permeability, and target engagement.

A prime example of a fluorinated compound with favorable pharmacokinetic properties is Gefitinib , an anilinoquinazoline that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. Its synthesis can be approached using precursors derived from fluorinated anthranilic acid, a close relative of this compound.

Comparative Pharmacokinetic Data: Fluorinated vs. Non-Fluorinated Analogs

ParameterGefitinib (Fluorinated)Non-Fluorinated Analog (Predicted)Impact of Fluorination
Oral Bioavailability (%) ~59% in cancer patients[1][2]LowerIncreased absorption and metabolic stability lead to higher bioavailability.
Peak Plasma Concentration (Cmax) 159 ng/mL (in patients)[2]LowerImproved absorption contributes to higher peak plasma levels.
Time to Peak (Tmax) 3-5 hours[1]SimilarThe rate of absorption may not be significantly altered.
Elimination Half-life (t½) ~41 hours (single dose)[1]ShorterIncreased metabolic stability leads to a longer duration of action.
Volume of Distribution (Vd) 1400 L[1]SimilarDistribution into tissues is generally extensive for this class of compounds.
Metabolic Stability (in vitro) Moderately stableLess stableThe C-F bond is resistant to metabolic degradation.
Permeability (Caco-2) Moderate to HighLower to ModerateFluorine can enhance passive diffusion across cell membranes.

Note: The data for the non-fluorinated analog is predicted based on general trends observed with fluorination in medicinal chemistry.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinazolinone Derivatives

Many quinazolinone-based compounds, including those that can be synthesized from this compound, are potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased tumor growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt P S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | (Inhibition of translation) Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Protocols

To ensure the reproducibility of pharmacokinetic assessments, standardized and detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays.

In Vitro Experimental Protocols

1. Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to form a confluent and differentiated monolayer.[6]

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).[6]

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[7]

2. Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

  • Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound.

  • Assay Procedure:

    • The test compound (typically at 1 µM) is incubated with liver microsomes and the NADPH regenerating system at 37°C.[4]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8]

In Vivo Experimental Protocol

Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability are calculated using non-compartmental analysis.

Experimental and Synthesis Workflow Diagrams

Experimental_Workflow Start Compound Synthesis InVitro In Vitro ADME Assays Start->InVitro Permeability Caco-2 Permeability InVitro->Permeability MetabolicStability Microsomal Stability InVitro->MetabolicStability ProteinBinding Plasma Protein Binding InVitro->ProteinBinding CYP CYP Inhibition InVitro->CYP InVivo In Vivo PK Study (e.g., in Rats) InVitro->InVivo If in vitro profile is promising Dosing IV and PO Dosing InVivo->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Calculate PK Parameters Analysis->PK_Parameters Synthesis_Workflow cluster_nf Alternative Pathway Start_F 3-Fluoroisatoic Anhydride Condensation_F Condensation Start_F->Condensation_F Start_NF Anthranilic Acid (Non-fluorinated alternative) Condensation_NF Condensation Start_NF->Condensation_NF Amine Amine Amine->Condensation_F Intermediate_F Fluorinated 2-Aminobenzamide Derivative Condensation_F->Intermediate_F Intermediate_NF 2-Aminobenzamide Derivative Condensation_NF->Intermediate_NF Cyclization Cyclization (e.g., with formamide) Intermediate_F->Cyclization Product_F Fluorinated Quinazolinone Cyclization->Product_F Product_NF Non-fluorinated Quinazolinone

References

The Role of 3-Fluoroisatoic Anhydride in Multi-Component Reactions for Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Multi-component reactions (MCRs), which allow for the construction of intricate molecules in a single step, are a powerful tool in this endeavor. This guide provides a comparative analysis of 3-fluoroisatoic anhydride's efficacy in MCRs, particularly in the synthesis of quinazolinone derivatives, and evaluates its performance against unsubstituted isatoic anhydride and other synthetic alternatives.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like this compound are of significant interest for the synthesis of novel pharmaceutical candidates. This guide delves into the available experimental data to provide a clear comparison of its utility.

Performance Comparison in Quinazolinone Synthesis

The three-component reaction of an isatoic anhydride derivative, an amine, and an aldehyde is a convergent and atom-economical approach to synthesize 2,3-dihydroquinazolin-4(1H)-ones and their derivatives, which are prevalent scaffolds in many biologically active compounds.

Starting AnhydrideAmineAldehydeCatalyst/SolventReaction TimeYield (%)Reference
Isatoic AnhydrideAmmonium Acetate4-ChlorobenzaldehydeSnCl₂·2H₂O (20 mol%), Solvent-free25 min95[1][2][3]
Isatoic AnhydrideAmmonium AcetateBenzaldehydeFeCl₃/neutral Al₂O₃, tert-butanol4 h92[4][5]
Isatoic AnhydrideAmmonium Acetate4-NitrobenzaldehydeSnCl₂·2H₂O (20 mol%), Solvent-free30 min91[1][2][3]
Isatoic AnhydrideBenzylamine3-(5-methylfuran-2-yl)acrylaldehydep-TsOH, EtOH4 h22[6][7][8]
Isatoic Anhydride3-Trifluoromethylaniline4-MethylbenzaldehydeSulfamic acid, H₂ONot Specified84[9]
Isatoic AnhydrideAnilineBenzaldehydeMNP@Arg/ChCl, Solvent-freeNot Specified85-93[6]

Note: The table presents a selection of reported yields for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using unsubstituted isatoic anhydride under various conditions. Specific data for this compound was not available in the reviewed literature.

The lack of direct comparative data for this compound prevents a definitive quantitative assessment of its efficacy relative to the non-fluorinated analogue. However, the electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the anhydride, potentially affecting reaction rates and yields. Further experimental studies are required to elucidate these effects conclusively.

Alternative Synthetic Routes

While the isatoic anhydride-based MCR is a prominent method, other multi-component reactions can also be employed to synthesize quinazolinone scaffolds and other heterocyclic systems. These alternatives offer different strategic advantages in terms of substrate scope and accessible molecular diversity.

One notable alternative is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. While not a direct synthesis of quinazolinones, the Ugi adducts can be further elaborated to yield a variety of heterocyclic structures.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride are provided below.

General Procedure for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

A mixture of isatoic anhydride (1.0 mmol), an aldehyde (1.0 mmol), and an amine or ammonium acetate (1.2 mmol) is combined with a catalyst (e.g., 20 mol% SnCl₂·2H₂O) in a reaction vessel.[1][2][3] The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol or tert-butanol. The mixture is then heated under reflux or at a specified temperature with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the general workflow for the three-component synthesis of quinazolinone derivatives.

G cluster_workflow Three-Component Synthesis of Quinazolinones Reactants Isatoic Anhydride Amine Aldehyde Mixing Mixing & Heating (with/without catalyst & solvent) Reactants->Mixing 1. Combine Reaction One-Pot Reaction Mixing->Reaction 2. Initiate Reaction Isolation Isolation (Filtration) Reaction->Isolation 3. Work-up Purification Purification (Recrystallization) Isolation->Purification 4. Purify Product 2,3-Dihydroquinazolin-4(1H)-one Purification->Product 5. Final Product

Caption: Workflow for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Mechanistic Insights

The reaction proceeds through a cascade of events initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to the formation of a 2-aminobenzamide intermediate. This is followed by condensation with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one product.

The following diagram illustrates the proposed reaction mechanism.

G cluster_mechanism Proposed Reaction Mechanism IsatoicAnhydride Isatoic Anhydride IntermediateA 2-Aminobenzamide Intermediate IsatoicAnhydride->IntermediateA + Amine - CO2 Amine Amine (R'-NH2) SchiffBase Schiff Base Intermediate IntermediateA->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde (R''-CHO) Product 2,3-Dihydroquinazolin-4(1H)-one SchiffBase->Product Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

References

Navigating the Chiral Landscape: A Comparative Guide to Catalysts for Asymmetric 3-Fluoroisatoic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of complex molecules is a critical challenge. 3-Fluoroisatoic anhydride, a key building block for various pharmaceuticals, presents a significant hurdle in achieving high enantiopurity. This guide offers a comparative analysis of catalytic systems for the asymmetric synthesis of this compound and its derivatives, supported by experimental data to inform catalyst selection and optimization.

The asymmetric synthesis of this compound, and the closely related 3-fluoro-4H-1,3-benzoxazin-4-ones, has been approached through various catalytic strategies. The primary challenge lies in controlling the stereocenter at the C3 position. This guide delves into the performance of different classes of catalysts, primarily focusing on organocatalysts and their comparison, for which more specific data is available in the scientific literature.

Performance Comparison of Chiral Catalysts

The selection of a suitable catalyst is paramount for achieving high yield and enantioselectivity. Below is a summary of the performance of different types of organocatalysts in asymmetric reactions involving fluorinated benzoxazinone-type structures. While a direct head-to-head comparison for the synthesis of this compound is not extensively documented in a single study, the data presented here, collated from various sources, provides valuable insights into the efficacy of different catalytic scaffolds.

Catalyst TypeSpecific CatalystSubstrateReaction TypeYield (%)ee (%)Catalyst Loading (mol%)Time (h)SolventTemp (°C)
Thiourea Organocatalyst Derived from trans-1,2-diaminocyclohexaneThis compoundEnantioselective ring-opening86 - 9860 - 94Not SpecifiedNot SpecifiedNot SpecifiedRT
Chiral Amine (Prolinol Derivative) (S)-Diphenylprolinol TMS EtherPropanal and NitrostyreneMichael Addition8299Not Specified1Not SpecifiedNot Specified
Chiral Phosphoric Acid BINOL-derivedTrifluoromethyl benzoxazinones and pyrrolesaza-Friedel-CraftsHighHighNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Phase-Transfer Catalyst Double axially chiral anionic PTCAllylic amidesAsymmetric fluorocyclizationHighup to 98Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Key Observations:

  • Thiourea-based organocatalysts have demonstrated high yields and good to excellent enantioselectivities in reactions involving the ring-opening of this compound. This suggests their potential for establishing the chiral center in related synthetic strategies.

  • Chiral amine catalysts , particularly prolinol derivatives, are highly effective in various asymmetric transformations and can achieve near-perfect enantioselectivity (99% ee) in Michael additions, a key C-C bond-forming reaction. Their applicability to the asymmetric synthesis of the this compound core is a promising area of investigation.

  • Chiral phosphoric acids are powerful Brønsted acid catalysts that have been successfully employed in the asymmetric synthesis of related heterocyclic systems, indicating their potential for the enantioselective cyclization to form the benzoxazinone ring.

  • Chiral phase-transfer catalysts offer a distinct approach, particularly for fluorocyclization reactions, and have achieved very high enantioselectivities (up to 98% ee).

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the application of two major classes of organocatalysts.

General Procedure for Thiourea-Catalyzed Enantioselective Ring-Opening:

A solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is cooled to the specified temperature (e.g., room temperature). The chiral thiourea organocatalyst (typically 5-10 mol%) is then added. The nucleophile (e.g., an alcohol or amine, 1.2 equiv.) is subsequently added dropwise. The reaction mixture is stirred for the specified time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Chiral Amine-Catalyzed Asymmetric Michael Addition:

To a solution of the aldehyde (1.5-2.0 equiv.) in an appropriate solvent (e.g., chloroform or DMF), the chiral amine catalyst (e.g., (S)-Diphenylprolinol silyl ether, 10-20 mol%) is added. The mixture is stirred for a short period before the nitroalkene (1.0 equiv.) is introduced. The reaction is allowed to proceed at the designated temperature for the specified duration. After completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing the Workflow and Catalyst-Performance Relationship

To better illustrate the experimental process and the logical connections between catalyst choice and synthetic outcome, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Preparation Prepare Reactants & Solvent Reaction_Setup Set up Reaction Vessel Reactant_Preparation->Reaction_Setup Catalyst_Selection Select Chiral Catalyst Catalyst_Addition Add Catalyst Catalyst_Selection->Catalyst_Addition Reaction_Setup->Catalyst_Addition Reactant_Addition Add Reactants Catalyst_Addition->Reactant_Addition Reaction_Monitoring Monitor Progress (TLC/HPLC) Reactant_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield_Determination Determine Yield Purification->Yield_Determination Stereoselectivity_Analysis Determine ee% (Chiral HPLC) Purification->Stereoselectivity_Analysis

Caption: A generalized experimental workflow for catalytic asymmetric synthesis.

Catalyst_Performance cluster_catalyst Catalyst Class cluster_factors Influencing Factors cluster_outcome Synthetic Outcome Organocatalyst Organocatalyst Catalyst_Structure Catalyst Structure Organocatalyst->Catalyst_Structure Transition_Metal Transition Metal Catalyst Transition_Metal->Catalyst_Structure Phase_Transfer Phase-Transfer Catalyst Phase_Transfer->Catalyst_Structure Yield Reaction Yield Catalyst_Structure->Yield Enantioselectivity Enantioselectivity (ee%) Catalyst_Structure->Enantioselectivity Reaction_Conditions Reaction Conditions (Solvent, Temp, Time) Reaction_Conditions->Yield Reaction_Conditions->Enantioselectivity

Caption: Relationship between catalyst choice, conditions, and synthetic outcome.

Safety Operating Guide

Proper Disposal of 3-Fluoroisatoic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 3-Fluoroisatoic Anhydride, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a valuable reagent in organic synthesis, requires careful handling throughout its lifecycle, including its final disposal. Adherence to these procedures will mitigate risks and ensure that all safety and environmental standards are met.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the hazards associated with this compound. The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 174463-53-7
Molecular Formula C₈H₄FNO₃
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P305+P351+P338, P501[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][5] This typically involves incineration in a permitted facility.

Step 1: Waste Segregation and Collection

  • Carefully collect all waste this compound, including any contaminated materials such as weighing paper, gloves, or absorbent pads.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Packaging and Labeling

  • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its identity and quantity.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as listed above.

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding the generation of dust.[2][4]

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Potential for Chemical Neutralization (For Informational Purposes Only)

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations regarding hazardous waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste into Designated Container B->C D Securely Seal and Label Container as Hazardous Waste C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact Institutional EHS for Pickup and Disposal E->F G Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) F->G I Follow Spill Management Protocol H->I I->C

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Fluoroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoroisatoic anhydride (CAS No. 174463-53-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Summary

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Occupational Exposure Limits (OELs)

No specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is imperative to handle this compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize any potential exposure.

Required Personal Protective Equipment (PPE)

To ensure safety, the following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation.
Body Protection A flame-retardant lab coat, fully buttoned, with long sleeves.Protects skin from accidental contact and splashes.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if dust is generated.Prevents inhalation of the powder, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don PPE prep_fume_hood 2. Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials 3. Assemble Equipment prep_fume_hood->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_dissolve 5. Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate 6. Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_waste 7. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_store 8. Store Securely cleanup_waste->cleanup_store cleanup_ppe 9. Doff PPE cleanup_store->cleanup_ppe cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect_solid 1. Collect Solid Waste label_waste 3. Label Waste Container collect_solid->label_waste collect_liquid 2. Collect Liquid Waste collect_liquid->label_waste store_waste 4. Store in Designated Area label_waste->store_waste disposal_pickup 5. Schedule Waste Pickup store_waste->disposal_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoroisatoic anhydride
Reactant of Route 2
Reactant of Route 2
3-Fluoroisatoic anhydride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。